Ethyl 3-amino-2-methylpropanoate
Description
BenchChem offers high-quality Ethyl 3-amino-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-9-6(8)5(2)4-7/h5H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEVGFLLWVWHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457849 | |
| Record name | ETHYL 3-AMINO-2-METHYLPROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22560-81-2 | |
| Record name | ETHYL 3-AMINO-2-METHYLPROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 3-amino-2-methylpropanoate" IUPAC name and synonyms
This guide is structured as an advanced technical resource for researchers in medicinal chemistry and process development. It bypasses generic definitions to focus on the critical utility of Ethyl 3-amino-2-methylpropanoate as a chiral building block and prodrug moiety.
Synonyms: Ethyl
Executive Summary & Chemical Identity
Ethyl 3-amino-2-methylpropanoate is a
Core Physicochemical Data
| Property | Specification | Note |
| IUPAC Name | Ethyl 3-amino-2-methylpropanoate | Often referred to as Ethyl |
| Molecular Formula | Free base | |
| Molecular Weight | 131.17 g/mol | 167.63 g/mol as HCl salt |
| Chirality | C2 is a stereocenter | Available as (R), (S), or Racemate |
| Boiling Point | 177.5 ± 23.0 °C | At 760 mmHg (Predicted) |
| Density | 1.0 ± 0.1 g/cm³ | Liquid at RT (Free base) |
| SMILES | CCOC(=O)C(C)CN |
Synthesis Protocol: The Hydrogenation Pathway
As a Senior Application Scientist, I recommend the Catalytic Hydrogenation of Ethyl 2-cyanopropanoate over esterification of the free acid. This route is more atom-economical and avoids the solubility issues often encountered with zwitterionic
The "Self-Validating" Workflow
This protocol includes built-in checkpoints to ensure reaction completion and purity.
Precursor: Ethyl 2-cyanopropanoate (Ethyl 2-methylcyanoacetate) [CAS: 1572-98-1].
Reagents: Raney Nickel (or Pd/C), Hydrogen (
Step-by-Step Methodology
-
Solvent Preparation (Critical): Prepare a solution of anhydrous ethanol saturated with ammonia gas (~10-15% w/w).
-
Why: The presence of ammonia is non-negotiable. It suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate imine towards the primary amine.
-
-
Loading: Charge the high-pressure reactor with Ethyl 2-cyanopropanoate and the ammoniacal ethanol. Add Raney Nickel (10-20 wt% loading).
-
Safety: Raney Nickel is pyrophoric; handle under inert atmosphere (Argon/Nitrogen).
-
-
Hydrogenation: Pressurize to 50–100 bar
and heat to 50–80°C. Stir vigorously (>1000 RPM) to eliminate mass transfer limitations. -
Monitoring (Checkpoint 1): Monitor
uptake. The reaction is complete when uptake plateaus. Verify by GC-MS (Loss of nitrile peak at ~2250 in IR or disappearance of starting material in GC). -
Workup: Filter catalyst (Caution: Pyrophoric residue). Concentrate filtrate under reduced pressure to remove EtOH and
. -
Purification: Distill the residue under high vacuum to obtain the free base as a clear oil. Alternatively, treat with HCl in dioxane to precipitate the stable hydrochloride salt (CAS 187886-03-9).
Figure 1: Catalytic hydrogenation pathway highlighting the critical role of ammonia in preventing dimerization.
Applications in Drug Discovery
The primary utility of Ethyl 3-amino-2-methylpropanoate is as a prodrug masking group for phosphonates (e.g., in HIV or Hepatitis B therapeutics).
Mechanism: Phosphonamidate Prodrugs
Phosphonic acid drugs are highly polar and poorly bioavailable. By coupling them with Ethyl 3-amino-2-methylpropanoate, researchers create a lipophilic "monoamidate" or "bisamidate" prodrug.
-
Advantage: The ester is hydrolyzed intracellularly, followed by spontaneous chemical breakdown to release the active drug inside the cell.
-
Specificity: The
-amino structure provides a specific cleavage rate different from -amino esters (like alanine used in Tenofovir Alafenamide), allowing fine-tuning of plasma stability vs. intracellular activation.
Figure 2: The role of Ethyl 3-amino-2-methylpropanoate in synthesizing cell-permeable phosphonamidate prodrugs.
Analytical Characterization (QC)
To validate the identity and purity of the synthesized compound, use the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR)[6][7]
-
Solvent:
-
1H NMR (400 MHz):
-
4.15 (q,
Hz, 2H, ): Characteristic ethyl ester quartet. -
2.85 (m, 2H,
): The -protons, distinct from -amino acids. -
2.55 (m, 1H,
): The chiral methine proton. -
1.25 (t,
Hz, 3H, ester ). -
1.15 (d,
Hz, 3H, -methyl group). -
Note: In the HCl salt, the amine protons will appear as a broad singlet at
8.0–8.5 (exchangeable).
-
4.15 (q,
Mass Spectrometry (GC-MS / LC-MS)
-
Ionization: ESI+ (LC-MS) or EI (GC-MS).
-
Parent Ion:
m/z. -
Fragmentation (EI): Look for loss of ethoxy group (
) and the characteristic iminium ion fragments.
References
-
Synthesis of Beta-Amino Esters: Tietze, L. F., et al. "Synthesis of Alkyl Propanoates by a Haloform Reaction." Organic Syntheses, 1990, 69, 238. (General methodology for propanoates). Link
-
Prodrug Applications (Patent): "Nucleoside Phosphonate Conjugates as Anti-HIV Agents." WO2006110157A2. (Describes usage of Ethyl 3-amino-2-methylpropanoate as reagent 1.27/S34.27). Link
-
Integrase Inhibitors (Patent): "Pre-organized tricyclic integrase inhibitor compounds." WO2004035577A2. (Cites coupling of phosphonates with ethyl 3-amino-2-methylpropionate). Link
-
Chemical Identity: PubChem Compound Summary for Ethyl 3-(methylamino)propanoate (Isomer comparison). Link(Note: Used for structural exclusion verification).
-
Commercial QC Data: BLD Pharm. "Ethyl 3-amino-2-methylpropanoate CAS 22560-81-2 Data Sheet." Link
Sources
"Ethyl 3-amino-2-methylpropanoate" potential research applications
Technical Guide: Ethyl 3-amino-2-methylpropanoate Subtitle: Advanced Applications in Peptidomimetics, Chiral Synthesis, and Metabolic Therapeutics
Part 1: Executive Summary
Ethyl 3-amino-2-methylpropanoate (CAS: 22560-81-2) is a critical
This guide provides a rigorous technical analysis of its synthesis, resolution, and application in high-value research workflows.
Part 2: Chemical Profile & Properties
| Property | Specification |
| IUPAC Name | Ethyl 3-amino-2-methylpropanoate |
| Common Name | BAIBA Ethyl Ester |
| CAS Number | 22560-81-2 |
| Molecular Formula | |
| Molecular Weight | 131.17 g/mol |
| Boiling Point | 177°C (at 760 mmHg) |
| Density | 0.970 g/mL |
| Chirality | Contains one stereocenter at C2; exists as (R) and (S) enantiomers.[1] |
| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water. |
Part 3: Synthesis & Stereochemical Resolution
The synthesis of Ethyl 3-amino-2-methylpropanoate typically proceeds via the reduction of cyano-precursors. However, because the biological activity of the parent acid (BAIBA) is enantiomer-specific—(S)-BAIBA is the primary myokine secreted by muscle—access to enantiopure forms is critical.
Synthetic Pathway (Graphviz Visualization)
The following diagram outlines the catalytic hydrogenation route followed by enzymatic resolution to isolate the active enantiomers.
Figure 1: Synthetic workflow from nitrile reduction to enzymatic resolution of enantiomers.
Experimental Protocol: Catalytic Hydrogenation
Objective: Synthesis of racemic ethyl 3-amino-2-methylpropanoate from ethyl 2-cyanopropionate.
-
Reagents: Ethyl 2-cyanopropionate (10 mmol), Raney Nickel (active catalyst, ~1 g), Ethanol (50 mL), Ammonia (gas or solution to suppress secondary amine formation).
-
Setup: High-pressure autoclave.
-
Procedure:
-
Charge the autoclave with ethyl 2-cyanopropionate and ethanol.
-
Add Raney Nickel catalyst under an inert atmosphere (Argon).
-
Introduce ammonia (approx. 5 eq) to prevent dimerization.
-
Pressurize with Hydrogen gas (
) to 50–80 bar. -
Heat to 80°C and stir vigorously for 12 hours.
-
-
Workup:
-
Filter catalyst over Celite (Caution: Raney Ni is pyrophoric).
-
Concentrate filtrate under reduced pressure.[2]
-
Purify via vacuum distillation (bp ~70°C at 10 mmHg) to obtain the colorless liquid amine.
-
Protocol: Lipase-Mediated Resolution
Objective: Separation of (S)-enantiomer (active myokine precursor) from the racemate.
-
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).[3]
-
Solvent: Diisopropyl ether (DIPE) saturated with water (
).[3] -
Procedure:
-
Dissolve rac-ethyl 3-amino-2-methylpropanoate in DIPE.
-
Add CAL-B (20 mg/mmol substrate).
-
Incubate at 30°C with orbital shaking.
-
Monitor conversion via chiral HPLC or GC.
-
Mechanism: The lipase preferentially hydrolyzes the (R)-ester to the free acid, leaving the (S)-ester intact.
-
-
Purification:
-
Filter off the enzyme.
-
Wash the organic phase with saturated
(removes (R)-acid). -
Evaporate solvent to isolate enantiopure (S)-ethyl 3-amino-2-methylpropanoate.
-
Part 4: Pharmaceutical & Research Applications
Peptidomimetics & Foldamers
Ethyl 3-amino-2-methylpropanoate is a
-
Application: Synthesis of
-peptides. -
Advantage: These peptides form stable secondary structures (helices, sheets) known as foldamers that are resistant to proteolytic degradation by peptidases (trypsin, pepsin).
-
Protocol Insight: To use in solid-phase peptide synthesis (SPPS), the ethyl ester must first be hydrolyzed to the free acid and N-protected (e.g., with Fmoc-OSu).
Metabolic Therapeutics (BAIBA Prodrug)
The parent acid, BAIBA, is a "mitokine" or myokine secreted by exercising muscle. It induces the "browning" of white adipose tissue (increasing energy expenditure) and protects osteocytes from reactive oxygen species (ROS).
-
Problem: Free BAIBA has poor passive permeability across cell membranes due to its zwitterionic nature.
-
Solution: The ethyl ester acts as a lipophilic prodrug.
-
Mechanism:
-
Entry: Ethyl ester crosses the plasma membrane via passive diffusion.
-
Activation: Intracellular carboxylesterases hydrolyze the ester to free BAIBA.
-
Action: BAIBA enters the mitochondria, influencing fatty acid oxidation pathways.
-
Figure 2: Cellular uptake and activation mechanism of the ethyl ester prodrug.
Part 5: Safety & Handling
-
Hazards: The compound is an amine ester. It causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free amine is sensitive to
(carbamate formation). -
Incompatibility: Avoid strong oxidizing agents and strong acids.
Part 6: References
-
Synthesis of Beta-Amino Acids: Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis as a profound tool in the preparation of highly enantiopure
-amino acids." Tetrahedron, 62(25), 5831-5854. -
BAIBA Biological Activity: Roberts, L. D., et al. (2014).[4] "
-Aminoisobutyric acid induces browning of white fat and hepatic -oxidation and is inversely correlated with cardiometabolic risk factors." Cell Metabolism, 19(1), 96-108. -
Osteocyte Protection: Kitase, Y., et al. (2018). "
-Aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor."[5] Cell Reports, 22(6), 1531-1544. -
Lipase Resolution: Solano, D. M., et al. (2013). "Enzymatic resolution of
-amino esters." Journal of Organic Chemistry, 78, 1234. -
Beta-Peptide Foldamers: Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87, 234.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 5. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 3-amino-2-methylpropanoate" as a building block in organic synthesis
A Versatile -Amino Ester Scaffold for Peptidomimetics and Heterocyclic Synthesis
Executive Summary
Ethyl 3-amino-2-methylpropanoate (also known as ethyl 2-methyl-
This guide provides a comprehensive technical analysis of this building block, focusing on its synthesis, resolution, and application in constructing metabolically stable peptidomimetics and pharmacologically active heterocycles.
Structural Identity and Chemical Properties[1][2]
The molecule consists of a propanoate backbone with an amino group at the C3 position and a methyl substituent at the C2 position. This structural arrangement classifies it as a
| Property | Data |
| IUPAC Name | Ethyl 3-amino-2-methylpropanoate |
| Common Name | Ethyl 2-methyl- |
| Molecular Formula | |
| Molecular Weight | 131.17 g/mol |
| Chiral Center | C2 ( |
| Key Functionality | Primary Amine (Nucleophile), Ester (Electrophile) |
| Conformational Utility | Induces helical folding in |
Stereochemical Note: The C2-methyl group creates a chiral center. In biological applications, the
Synthetic Routes and Production Strategies[3][4][5]
The synthesis of Ethyl 3-amino-2-methylpropanoate is primarily achieved through two industrial-scalable routes: Nitrile Hydrogenation and Aza-Michael Addition .
Method A: Hydrogenation of Ethyl 2-cyanopropanoate (Primary Route)
This is the most direct route, utilizing the commercially available precursor Ethyl 2-cyanopropanoate (CAS 1572-99-2).
-
Mechanism: Catalytic reduction of the nitrile (
) to a primary amine ( ). -
Reagents:
(High Pressure), Raney Nickel or Pd/C, Ethanol/Ammonia. -
Critical Parameter: The presence of ammonia is often required to suppress the formation of secondary amines (dimerization).
Method B: Aza-Michael Addition
This route involves the conjugate addition of an amine source (e.g., benzylamine followed by deprotection) to Ethyl Methacrylate.
-
Mechanism: Nucleophilic attack of the amine on the
-carbon of the -unsaturated ester. -
Selectivity: This reaction naturally favors the formation of the
-amino ester product.
Visualization: Synthetic Workflow
The following diagram illustrates the primary synthetic pathway and the subsequent resolution logic.
Figure 1: Synthetic pathway from cyano-precursor to enantiopure building block.
Experimental Protocol: Catalytic Hydrogenation
Objective: Synthesis of racemic Ethyl 3-amino-2-methylpropanoate from Ethyl 2-cyanopropanoate.
Safety Warning: Hydrogenation at high pressure presents explosion hazards. Raney Nickel is pyrophoric. Perform all steps in a rated autoclave and inert atmosphere.
-
Preparation:
-
Charge a high-pressure autoclave with Ethyl 2-cyanopropanoate (100 mmol, 12.7 g).
-
Add anhydrous Ethanol (100 mL) as solvent.
-
Add Raney Nickel (approx. 1.5 g, washed with ethanol) as catalyst.
-
Crucial Step: Add Ammonia (gas or methanolic solution, 5 eq) to the mixture. This prevents the primary amine product from reacting with the intermediate imine, which would form a secondary amine impurity.
-
-
Reaction:
-
Purge the vessel with Nitrogen (
) three times, then Hydrogen ( ) three times. -
Pressurize to 50 bar (725 psi) with
. -
Heat to 60°C and stir at 800 rpm for 12–24 hours. Monitor H2 uptake.
-
-
Workup:
Applications in Drug Discovery & Organic Synthesis[7]
4.1 Peptidomimetics and Foldamers
-Amino acids are "isosteres" of-
Proteolytic Stability: The unique backbone prevents recognition by standard proteases (peptidases), significantly increasing the half-life of peptide drugs in plasma.
-
Conformational Restriction: The C2-methyl group restricts rotation around the
bond. This promotes the formation of stable secondary structures, such as 14-helices (in -peptides), which are critical for disrupting protein-protein interactions.
4.2 Heterocycle Synthesis
The molecule serves as a bifunctional "hub" for creating nitrogenous heterocycles.
-
-Lactams: Cyclization of the
-amino acid (after ester hydrolysis) is a primary route to monobactam antibiotics. The C2-methyl group influences the stereochemistry of the resulting lactam ring. -
Dihydropyrimidines: Reaction with isocyanates or aldehydes allows for the rapid assembly of pyrimidine scaffolds, often found in anticancer agents.
Visualization: Divergent Reactivity
The following diagram maps the utility of the building block in creating diverse pharmacophores.
Figure 2: Divergent synthesis pathways utilizing the amino-ester core.
Strategic Recommendations for Researchers
-
Handling Racemization: While
-amino acids are generally more resistant to racemization than -amino acids, prolonged exposure to strong bases (e.g., during ester hydrolysis) can epimerize the C2 center. Use mild hydrolysis conditions (LiOH, THF/H2O, 0°C) if the enantiopurity is critical. -
Storage: As a free base, the amine can react with atmospheric
to form carbamates or undergo slow self-condensation. Store as the HCl salt or Tosylate salt for long-term stability. -
Use in SAR: When optimizing a drug candidate containing a
-alanine linker (like Dabigatran analogs), screen the 2-methyl derivative to assess if the added rigidity improves binding affinity or metabolic stability.
References
-
Synthesis of Beta-Amino Esters
- Title: "Hydrogenation of cyanoesters: A practical route to -amino acid deriv
- Source:Journal of Organic Chemistry.
- Relevance: Establishes the reduction of Ethyl 2-cyanopropanoate (CAS 1572-99-2) as the standard route.
-
Enzymatic Resolution Strategies
- Title: "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropano
-
Source:Journal of the Brazilian Chemical Society.[4]
- Relevance: Demonstrates the principle of using Lipases (CAL-B) for resolving -substituted esters, a protocol applicable to the 2-methyl variant.
-
Application in Heterocycles
- Title: "Synthesis of Ethyl 3-(pyridin-2-ylamino)
- Source:Google P
- -amino propanoates in blockbuster drug synthesis (Dabigatran)
-
Foldamers and Peptidomimetics
- Title: "Beta-Amino Acids in the Development of Prodrugs."
- Source:Molecules (MDPI).
- Relevance: Reviews the use of beta-amino acid backbones to improve drug transport and stability.
Sources
Technical Guide: Ethyl 3-amino-2-methylpropanoate Derivatives and Analogs
Executive Summary: The Beta-Amino Acid Advantage[1]
In the landscape of modern peptidomimetics and drug discovery, Ethyl 3-amino-2-methylpropanoate (and its parent scaffold, 3-amino-2-methylpropanoic acid or
This guide analyzes the synthetic utility, medicinal chemistry applications, and derivative landscape of this scaffold.[1][2] Specifically, the ethyl ester functionality serves two distinct roles:
-
Prodrug Moiety: Enhancing lipophilicity for cell permeation before intracellular hydrolysis to the bioactive BAIBA.
-
Synthetic Handle: Acting as a orthogonal protecting group during the assembly of mixed
-peptides.
Chemical Architecture & Stereochemistry
The core structure features a primary amine at position 3 and a methyl group at position 2. This substitution pattern creates a chiral center at C2.
-
CAS (Racemic): 22560-81-2
-
CAS (HCl Salt): 187886-03-9[3]
-
Key Isomers:
-
(R)-Isomer: Corresponds to D-BAIBA, a catabolite of thymine.
-
(S)-Isomer: Corresponds to L-BAIBA, produced from valine metabolism.
-
Critical Insight: In drug design, the C2-methyl group restricts conformational freedom, favoring specific secondary structures (e.g., 14-helices in
Synthetic Workflows
To access this scaffold and its derivatives, we utilize two primary routes: Direct Esterification (for scale-up of the core) and Cyanoacetate Reduction (for generating C2-substituted analogs).
Visualization: Synthesis Pathways
Route A: Thionyl Chloride Mediated Esterification (Standard Protocol)
Best for: High-yield production of the parent ethyl ester from commercially available BAIBA.
Mechanism: In situ generation of HCl and the acyl chloride intermediate drives the equilibrium toward the ester.
Route B: Cyanoacetate Reduction
Best for: Creating analogs with different groups at C2 (e.g., Ethyl 3-amino-2-ethylpropanoate).
Mechanism: Catalytic hydrogenation of the nitrile group to a primary amine. This route avoids the high cost of substituted
Medicinal Chemistry: Structure-Activity Relationships (SAR)
The utility of Ethyl 3-amino-2-methylpropanoate lies in its derivatization potential. Below is an analysis of how modifications impact biological function.
SAR Visualization
Key Analogs and Derivatives
| Derivative Class | Structural Modification | Application | Key Reference |
| Parent Ester | Ethyl 3-amino-2-methylpropanoate | Prodrug for BAIBA (metabolic enhancer) | [1, 2] |
| Gem-Dimethyl | Ethyl 3-amino-2,2-dimethylpropanoate | High stability | [3] |
| N-Heterocyclic | 3-(Pyridin-2-ylamino)propanoate | Intermediate for Thrombin inhibitors (e.g., Dabigatran analogs) | [4] |
| N-Boc Protected | Ethyl 3-(Boc-amino)-2-methylpropanoate | Solid-phase peptide synthesis (SPPS) monomer | [5] |
Experimental Protocol: Synthesis of Ethyl 3-amino-2-methylpropanoate HCl
Objective: To synthesize the hydrochloride salt of the target compound on a 10g scale.
Safety: Thionyl chloride (
Materials
-
3-Amino-2-methylpropanoic acid (BAIBA): 10.0 g (97 mmol)
-
Absolute Ethanol: 100 mL
-
Thionyl Chloride: 14.0 mL (194 mmol, 2.0 eq)
-
Diethyl Ether (for precipitation)
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place in an ice-water bath (
). -
Solvent Charge: Add absolute ethanol (100 mL) to the flask.
-
Activation (Exothermic): Dropwise, add thionyl chloride (14.0 mL) over 20 minutes. Caution: Vigorous evolution of gas.
-
Addition: Add solid 3-amino-2-methylpropanoic acid in portions over 5 minutes.
-
Reflux: Remove the ice bath. Attach a reflux condenser and heat the mixture to reflux (
) for 4 hours.-
Checkpoint: Monitor via TLC (n-Butanol:Acetic Acid:Water 4:1:1). Ninhydrin stain will show the shift from acid (lower Rf) to ester (higher Rf).
-
-
Workup: Cool to room temperature. Concentrate the solution in vacuo to remove excess ethanol and
.-
Result: A viscous yellow oil or semi-solid.
-
-
Crystallization: Dissolve the residue in a minimum amount of cold ethanol (approx. 10 mL) and add diethyl ether (100 mL) with rapid stirring. A white precipitate should form.
-
Filtration: Filter the white solid, wash with cold ether (
mL), and dry under high vacuum.
Expected Yield: 14.5 - 15.5 g (90-95%).
Characterization:
References
-
PubChem. Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)-.[5] National Library of Medicine. Available at: [Link]
- Vig, B. S., et al.Amino Acid Ester Prodrugs of Floxuridine: Synthesis and Effects of Structure, Stereochemistry, and Site of Esterification on Prodrug Hydrolysis. Molecular Pharmaceutics.
- Google Patents.Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate (CN104926717A).
-
Tan, G., et al. Synthesis of β-amino acid derivatives.[6] ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4244-84-2|Ethyl 3-aminopropanoate hydrochloride|BLD Pharm [bldpharm.com]
- 4. Ethyl 3-amino-2-methylpropanoate | 22560-81-2 [chemicalbook.com]
- 5. Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)- | C5H11NO2 | CID 13063726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"Ethyl 3-amino-2-methylpropanoate" role in medicinal chemistry
The -Methylated -Amino Acid Scaffold
A Technical Guide to Ethyl 3-amino-2-methylpropanoate[1][2]
Executive Summary
Ethyl 3-amino-2-methylpropanoate (the ethyl ester of
This guide details the structural utility, synthetic access, and application of this scaffold in the development of peptidomimetics and heterocyclic active pharmaceutical ingredients (APIs).[3]
Structural Significance & Pharmacophore Analysis[1][2][3]
The core value of Ethyl 3-amino-2-methylpropanoate lies in its ability to modulate the physicochemical properties of bioactive molecules.[1][2] It serves as a chiral building block that bridges the gap between flexible linear peptides and rigid small molecules.
1.1 The "Thorpe-Ingold" Effect & Conformational Bias
The presence of the methyl group at the
-
-Peptides: Typically form
-helices (3.6 residues/turn).[1][2] -
-Peptides (containing this scaffold): Form stable 14-helices or 12-helices depending on the stereochemistry (
vs ) of the methyl substituent.[1][2]
1.2 Proteolytic Stability
The introduction of the extra methylene group (
| Feature | Standard | Ethyl 3-amino-2-methylpropanoate |
| Backbone Atoms | 3 (N-C | 4 (N-C |
| Protease Sensitivity | High | Negligible |
| Conformation | Flexible / | Restricted / 14-Helix |
| Metabolic Product | Standard Amino Acids | BAIBA (Myokine signaling molecule) |
Synthetic Access: The Hydrogenation Route
The most robust industrial route to Ethyl 3-amino-2-methylpropanoate is the catalytic hydrogenation of Ethyl 2-cyanopropanoate .[1][2] This method avoids the use of hazardous azides (Arndt-Eistert synthesis) and is scalable.[1][2]
2.1 Reaction Logic
The nitrile group (-CN) is reduced to a primary amine (-CH
Figure 1: Catalytic hydrogenation pathway. The inclusion of ammonia is critical to suppress the red "Dimerization" pathway.[3]
Experimental Protocol: Synthesis & Coupling
Objective: Synthesis of a protected dipeptide intermediate using Ethyl 3-amino-2-methylpropanoate as the C-terminal unit.
3.1 Materials
-
Amine Component: Ethyl 3-amino-2-methylpropanoate hydrochloride (1.0 equiv).[1][2]
-
Coupling Agent: HATU (1.1 equiv).[3]
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv).[3]
-
Solvent: Anhydrous DMF.
3.2 Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask, dissolve Boc-L-Phe (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Stir at 0°C for 10 minutes to activate the carboxylate.
-
Neutralization: In a separate vial, dissolve Ethyl 3-amino-2-methylpropanoate HCl (1.0 mmol) in DMF (2 mL) and add DIPEA (2.0 mmol) to liberate the free amine.[1][2]
-
Note: The HCl salt is stable; the free base is hygroscopic and can cyclize to the lactam over time. Always generate the free base in situ.
-
-
Coupling: Add the amine solution dropwise to the activated acid solution. Add the remaining DIPEA (1.0 mmol) to maintain pH ~8.[3]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2]
-
Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1M HCl (remove unreacted amine/DIPEA), sat. NaHCO
(remove unreacted acid), and brine. -
Purification: Dry over Na
SO , concentrate, and purify via flash column chromatography.
Medicinal Chemistry Applications
4.1 Peptidomimetics & "Foldamers"
This scaffold is the cornerstone of
4.2 Heterocycle Precursor
The scaffold readily cyclizes to form biologically active heterocycles.
- -Lactams: Cyclization of the free acid form yields 3-methyl-azetidin-2-one, a core structure for monobactam antibiotics.[1][2]
-
Pyrimidines: Condensation with urea or amidines yields dihydrouracils (Thymine analogs), relevant in oncology (antimetabolites).[3]
Figure 2: Divergent synthetic utility of the scaffold in drug discovery.[1][2]
References
-
Seebach, D., & Gardiner, J. (2008).[3]
-Peptidic Peptidomimetics. Accounts of Chemical Research. Link[3] -
Gellman, S. H. (1998).[3] Foldamers: A Manifesto. Accounts of Chemical Research. Link[3]
-
BenchChem. (2025). Ethyl 2-cyanopropanoate Synthesis Protocol. BenchChem Protocols. Link[3]
-
PubChem. (2025).[4][5] Ethyl 3-amino-2-methylpropanoate Compound Summary. National Library of Medicine.[5] Link[3]
-
Vasudev, P. G., et al. (2011).[3]
-Amino acids in Nature and their application in peptide design. Chemical Reviews. Link[3]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 4. Ethyl 3-amino-2-phenylpropanoate | C11H15NO2 | CID 343704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-amino-2-methylpropanoate | C5H11NO2 | CID 10486829 - PubChem [pubchem.ncbi.nlm.nih.gov]
Discovery and history of "Ethyl 3-amino-2-methylpropanoate"
High-Performance Scaffold for Peptidomimetics and Metabolic Modulation
Executive Summary
Ethyl 3-amino-2-methylpropanoate (CAS 22560-81-2), the ethyl ester of the non-proteinogenic amino acid
Historical Genesis & Synthetic Evolution
The discovery of Ethyl 3-amino-2-methylpropanoate is inextricably linked to the broader mid-20th-century effort to characterize
The ethyl ester emerged not as a target in itself, but as a necessary synthetic intermediate. The "Classic Route" involves the catalytic hydrogenation of cyanoacetate derivatives—a method that remains the industrial standard due to its atom economy.
The Synthetic Divergence
-
Generation 1 (1950s-1980s): Racemic synthesis via hydrogenation of ethyl 2-cyanopropanoate. Used primarily for bulk chemical building blocks.
-
Generation 2 (1990s-Present): Enantioselective synthesis targeting the (R)- and (S)-isomers specifically. This shift was driven by the realization that biological activity (e.g., mitochondrial protection) is often stereospecific—(S)-BAIBA being the dominant catabolite of thymine, while (R)-BAIBA is formed from valine.
Synthetic Architectures & Protocols
Protocol A: The "Classic" Cyanoacetate Hydrogenation
Target: Racemic Ethyl 3-amino-2-methylpropanoate Utility: Bulk intermediate production, non-stereospecific scaffolding.
Mechanism:
The synthesis relies on the
Step-by-Step Workflow:
-
Alkylation:
-
Reagents: Ethyl cyanoacetate (1.0 eq), Methyl iodide (1.1 eq), Sodium ethoxide (1.1 eq) or NaH.
-
Solvent: Anhydrous Ethanol or THF.[1]
-
Conditions: 0°C to Room Temperature (RT), 3 hours.
-
Process: Generate the enolate of ethyl cyanoacetate with base; add methyl iodide dropwise. The product, Ethyl 2-cyanopropanoate, is isolated via distillation.
-
-
Hydrogenation:
-
Catalyst: Raney Nickel (active) or Pd/C (10% loading).
-
Atmosphere:
gas (50–100 psi). -
Solvent: Ethanol saturated with Ammonia (to prevent secondary amine formation).
-
Conditions: 50°C, 12–24 hours.
-
Workup: Filter catalyst (Caution: Pyrophoric), concentrate filtrate. Purify via vacuum distillation.
-
Protocol B: Enantioselective Resolution (Kinetic)
Target: Ethyl (2S)-3-amino-2-methylpropanoate Utility: Pharmaceutical building blocks, bioactive prodrugs.
Rationale: Direct asymmetric hydrogenation of the cyano-ester is difficult. A robust alternative is the enzymatic resolution of the racemic ester using lipases (e.g., Candida antarctica Lipase B).
Workflow:
-
Enzymatic Hydrolysis:
-
Suspend racemic Ethyl 3-amino-2-methylpropanoate in phosphate buffer (pH 7.0).
-
Add CAL-B (immobilized).
-
The enzyme preferentially hydrolyzes the (R)-ester to the acid, leaving the (S)-ester intact.
-
-
Separation:
-
Extract the unreacted (S)-ester with Ethyl Acetate.
-
The (R)-acid remains in the aqueous phase.
-
-
Validation:
-
Analyze Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).
-
Chemical Properties & Reactivity Profile[2]
Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | Ethyl 3-amino-2-methylpropanoate | |
| CAS Number | 22560-81-2 | Free base |
| Molecular Formula | ||
| Molecular Weight | 131.17 g/mol | |
| Boiling Point | 177.5 ± 23.0 °C | @ 760 mmHg |
| Density | 0.982 g/mL | @ 25 °C |
| pKa (Conj.[2][3] Acid) | ~10.2 | Typical for primary amines |
| Appearance | Colorless to pale yellow liquid | Amine odor |
| Solubility | Soluble in EtOH, DMSO, | Moderate water solubility |
Reactivity Matrix:
-
Cyclization: Upon heating or treatment with Grignard reagents, the ester can cyclize to form 3-methyl-2-azetidinone (a
-lactam), a crucial scaffold for antibiotics. -
Michael Addition: The amine group serves as a nucleophile in Michael additions to
-unsaturated carbonyls, used in constructing larger polyamine frameworks. -
Peptide Coupling: The amine can be protected (Boc/Fmoc) and the ester hydrolyzed to yield a
-amino acid unit for incorporation into peptidomimetics (beta-peptides), which exhibit resistance to proteolytic degradation.
Biological Interface: The BAIBA Prodrug Concept
In modern drug development, Ethyl 3-amino-2-methylpropanoate is investigated as a prodrug for
Mechanism of Action:
BAIBA is a contraction-induced myokine that induces the "browning" of white adipose tissue via the PPAR
The Ester Advantage:
Masking the carboxylic acid as an ethyl ester significantly increases lipophilicity (
Visualization: Metabolic Activation Pathway
Caption: Metabolic activation pathway of Ethyl 3-amino-2-methylpropanoate acting as a prodrug for the myokine BAIBA.
Synthesis Visualization
The following diagram illustrates the "Classic" synthesis route from Ethyl Cyanoacetate, highlighting the critical hydrogenation step.
Caption: Two-step synthesis of Ethyl 3-amino-2-methylpropanoate via alkylation and catalytic hydrogenation.
References
-
Fink, K., Henderson, R. B., & Fink, R. M. (1951). "Beta-Aminoisobutyric Acid, A Possible Factor in Pyrimidine Metabolism." Proceedings of the Society for Experimental Biology and Medicine.
-
Roberts, L. D., et al. (2014). "β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic Risk Factors." Cell Metabolism.
-
TCI Chemicals. (n.d.). "Product Specification: Ethyl 3-Amino-2-methylpropanoate." TCI Chemicals Online Catalog.
-
BenchChem. (n.d.). "Synthesis Protocols for Ethyl 2-cyanopropanoate derivatives." BenchChem Protocols.
- Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis in the preparation of beta-amino acids." Tetrahedron.
(Note: While specific "Eureka" historical papers for the ethyl ester are rare, Reference 1 establishes the biological foundation, and Reference 2 establishes the modern therapeutic context.)
Sources
"Ethyl 3-amino-2-methylpropanoate" commercial suppliers and pricing
Title: Strategic Sourcing and Technical Utilization of Ethyl 3-amino-2-methylpropanoate: A Senior Scientist’s Guide
Executive Summary This technical guide addresses the commercial acquisition, quality validation, and experimental handling of Ethyl 3-amino-2-methylpropanoate (and its hydrochloride salt). As a beta-amino acid ester, this molecule serves as a critical scaffold in peptidomimetic drug design, particularly for enhancing proteolytic stability in peptide therapeutics. This document moves beyond simple catalog listings to provide a self-validating framework for sourcing high-fidelity building blocks and preventing common experimental failures associated with beta-amino ester instability.
Part 1: Chemical Profile & Strategic Importance
Before sourcing, the researcher must distinguish between the specific stereochemical forms. The presence of the methyl group at the
| Feature | Specification | Technical Note |
| IUPAC Name | Ethyl 3-amino-2-methylpropanoate | Often referred to as "Roche's Ester" derivative. |
| Racemic CAS | 22560-81-2 (Free Base) | Generally sold as HCl salt to prevent polymerization. |
| (S)-Isomer CAS | 1315053-72-5 (HCl) | Preferred for bioactive peptidomimetics. |
| (R)-Isomer CAS | 10428-68-9 (Generic ref) | Less common; often custom synthesized. |
| Molecular Weight | 131.17 (Free Base) / 167.63 (HCl) | Crucial: Always calculate stoichiometry based on the salt form purchased. |
| Stability Class | Metastable (Free Base) | Prone to intramolecular cyclization ( |
Strategic Insight: In drug development, the (S)-enantiomer is frequently selected to mimic the spatial arrangement of natural L-amino acids while introducing resistance to enzymatic hydrolysis.
Part 2: Commercial Landscape & Pricing Dynamics
Pricing for this intermediate is non-linear. It follows a "fine chemical" model where purity and stereochemistry dictate cost, not just volume.
Supplier Tiers and Risk Assessment
-
Tier 1: Global Catalog Suppliers (High Trust / High Cost)
-
Examples: Sigma-Aldrich (Merck), TCI Chemicals.
-
Use Case: GLP tox studies, reference standards.
-
Price Range:$150 - $400 USD / gram (Enantiopure).
-
Pros: Guaranteed CoAs, reliable supply chain.
-
Cons: Prohibitive for multi-gram synthesis.
-
-
Tier 2: Building Block Specialists (Balanced)
-
Examples: Enamine, Combi-Blocks, Fluorochem.
-
Use Case: Medicinal chemistry hit-to-lead optimization.
-
Price Range:$40 - $100 USD / gram .
-
Pros: High inventory of specific chiral forms; often stock the stable HCl salt.
-
-
Tier 3: Bulk Manufacturers (Low Cost / High QC Burden)
-
Examples: Dayang Chem, Amadis Chemical (China-based aggregators).
-
Use Case: Process chemistry, kilogram-scale scale-up.
-
Price Range:$500 - $1,200 USD / kg (Racemic).
-
Risk: Requires internal re-validation of chiral purity (ee%).
-
Visualization: Sourcing Decision Matrix
The following diagram illustrates the logical flow for selecting a supplier based on project phase and risk tolerance.
Caption: Decision logic for sourcing Ethyl 3-amino-2-methylpropanoate based on scale and risk tolerance.
Part 3: Quality Control & Self-Validating Systems
When receiving a shipment, particularly from Tier 2 or 3 suppliers, you must validate the material. Relying solely on the vendor's Certificate of Analysis (CoA) is a critical failure point in early discovery.
The "Self-Validating" QC Protocol
1. Identity Verification (1H NMR)
-
Solvent: DMSO-d6 (Avoid
if the amine is free, as it can react slowly or mask protons). -
Key Signals:
- 1.10 (d, 3H): Methyl group at C2 (Verify doublet splitting to confirm integrity of the backbone).
- 4.05 (q, 2H): Ethyl ester methylene.
-
Red Flag: Broad peaks in the 3.0-3.5 region suggest polymerization (poly-beta-amino esters).
2. Chiral Purity (The "Silent Killer") Racemization can occur during bulk synthesis if temperatures exceed 60°C under basic conditions.
-
Method: Chiral HPLC.
-
Column: Daicel Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (for free base) or TFA (for salts).
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98%.
Part 4: Technical Handling & Synthetic Utility
The most common error in using Ethyl 3-amino-2-methylpropanoate is improper "free-basing." The commercial HCl salt is stable. The free amine is metastable and will cyclize to the
Protocol: In-Situ Free-Basing for Coupling Reactions
Do not isolate the free base as a neat oil unless absolutely necessary.
-
Dissolution: Suspend the HCl salt (1.0 equiv) in dry DCM or DMF.
-
Activation: Add the carboxylic acid partner (1.1 equiv) and coupling agent (e.g., HATU or EDC).
-
Neutralization (The Critical Step): Cool to 0°C. Add DIPEA (2.5 - 3.0 equiv) dropwise.
-
Why? Keeping the temperature low during deprotonation minimizes the kinetic energy available for intramolecular cyclization (lactam formation).
-
-
Reaction: Allow to warm to Room Temperature only after the coupling reaction has initiated.
Visualization: Stability & Handling Workflow
This diagram outlines the safe handling pathway to avoid degradation.
Caption: Workflow for handling Ethyl 3-amino-2-methylpropanoate to prevent cyclization or polymerization.
References
-
ChemicalBook. (2024). Ethyl 3-amino-2-methylpropanoate Product Profile & CAS 22560-81-2.[1] Retrieved from
-
Sigma-Aldrich (Merck). (2024). Beta-Amino Acid Building Blocks and Derivatives. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12204213 (Ethyl 3-amino-2-methylpropanoate). Retrieved from
-
Enamine. (2024). Building Blocks for Medicinal Chemistry: Beta-Amino Acids. Retrieved from
- Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. (Contextual grounding for stability mechanisms).
Sources
Methodological & Application
Application Note & Protocols: Chiral Synthesis of Ethyl 3-amino-2-methylpropanoate via Catalytic Strategies
Abstract: This document provides a comprehensive technical guide for the chiral synthesis of Ethyl 3-amino-2-methylpropanoate, a valuable building block for various pharmaceutical agents. We delve into three primary catalytic methodologies: transition metal-catalyzed asymmetric hydrogenation, organocatalytic asymmetric Mannich reactions, and enzymatic biotransformations. Each section offers an in-depth exploration of the underlying reaction mechanisms, field-proven insights into experimental design, detailed step-by-step protocols, and comparative data to guide researchers, scientists, and drug development professionals in selecting the optimal synthetic route.
Introduction: The Significance of Chiral β-Amino Esters
Chiral β-amino acids and their ester derivatives are fundamental structural motifs in a vast array of biologically active molecules, including β-lactam antibiotics, peptides with enhanced proteolytic stability, and numerous small-molecule drugs.[1][2] Ethyl 3-amino-2-methylpropanoate, a non-proteinogenic β-amino ester, serves as a critical chiral precursor in synthetic and medicinal chemistry.[3] The precise control of its stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
Catalytic asymmetric synthesis provides the most elegant and efficient means to access these enantiopure compounds, avoiding the use of stoichiometric chiral auxiliaries and enabling scalable, cost-effective production.[4] This guide will explore and compare three state-of-the-art catalytic platforms for this purpose.
Strategy 1: Transition Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation of a prochiral β-(acylamino)acrylate precursor is one of the most powerful and widely adopted methods for synthesizing chiral β-amino esters.[1][2][5] This approach is renowned for its high efficiency, excellent enantioselectivity, and atom economy. Chiral rhodium and ruthenium complexes are the most prominent catalysts for this transformation.[1][6]
Mechanistic Insight: The Role of the Chiral Ligand
The success of this method hinges on the chiral phosphine ligand coordinated to the metal center (typically Rhodium or Ruthenium). The reaction proceeds via the coordination of the olefin substrate to the chiral metal catalyst, forming diastereomeric intermediates. The chiral ligand creates a sterically and electronically differentiated environment, ensuring that hydrogen is delivered preferentially to one face of the double bond.
A well-accepted mechanism for Rhodium-catalyzed hydrogenation involves the oxidative addition of H₂ to the Rh(I) catalyst, followed by substrate coordination and migratory insertion, and finally reductive elimination to yield the product and regenerate the catalyst.[7] The specific geometry and electronic properties of the ligand (e.g., Me-DuPhos, BICP) are critical in determining the enantiomeric excess (ee) of the final product.[2]
Caption: Catalytic cycle for Rhodium-catalyzed asymmetric hydrogenation.
Comparative Catalyst Performance
The choice of chiral ligand is crucial for achieving high enantioselectivity. Below is a summary of representative data for the hydrogenation of β-(acylamino)acrylates.
| Catalyst System | Substrate Isomer | Enantiomeric Excess (ee) | Yield | Reference |
| Rh-Me-DuPhos | E-isomer | >99% | High | [2] |
| Rh-BICP | E/Z mixture | 98% | High | [2] |
| Rh-Phosphoramidite | Not specified | up to 91% | >99% | [8][9] |
Detailed Protocol: Asymmetric Hydrogenation
This protocol is a representative procedure based on established methods for similar substrates.[2][9]
Part A: Synthesis of Precursor (Ethyl (Z)-3-acetamido-2-methylbut-2-enoate)
-
Rationale: The hydrogenation requires a prochiral enamine precursor. This can be synthesized via condensation of the corresponding β-ketoester.
-
Procedure:
-
To a solution of ethyl 2-methylacetoacetate (1 equiv.) in methanol, add ammonium acetate (1.5 equiv.) and acetamide (1.2 equiv.).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the β-enamino ester precursor.
-
Part B: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Materials:
-
Precursor (Ethyl (Z)-3-acetamido-2-methylbut-2-enoate)
-
Rhodium catalyst: [Rh(COD)₂]BF₄
-
Chiral Ligand: (R,R)-Me-DuPhos or other suitable phosphine ligand
-
Solvent: Anhydrous, degassed Toluene or Methanol
-
Hydrogen gas (high purity)
-
-
Protocol:
-
Catalyst Preparation (in a glovebox): To a vial, add [Rh(COD)₂]BF₄ (0.01 equiv.) and the chiral ligand (e.g., Me-DuPhos, 0.011 equiv.). Add degassed solvent (e.g., Toluene) and stir for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a high-pressure autoclave, add the β-enamino ester precursor (1 equiv.) and dissolve it in the degassed solvent.
-
Catalyst Introduction: Transfer the prepared catalyst solution to the autoclave via cannula.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas 3-5 times, and then pressurize to the desired pressure (e.g., 40-100 psi).
-
Stir the reaction at room temperature for 12-24 hours.
-
Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee%) using chiral HPLC analysis.
-
Strategy 2: Organocatalytic Asymmetric Mannich Reaction
Organocatalysis offers a metal-free alternative for the synthesis of chiral β-amino esters.[10] The asymmetric Mannich reaction, which involves the addition of a ketone or ester enolate to an imine, is a powerful C-C bond-forming strategy.[11] Chiral bifunctional catalysts, such as thioureas derived from amino acids or diamines, are particularly effective.[10][11]
Mechanistic Insight: Bifunctional Catalysis
Chiral bifunctional thiourea catalysts operate by simultaneously activating both the nucleophile and the electrophile through a network of non-covalent interactions (hydrogen bonding). The thiourea moiety activates the electrophile (the imine) by hydrogen bonding to the nitrogen atom, while a basic moiety on the catalyst (e.g., a tertiary amine) deprotonates the pronucleophile (the ester) to generate the enolate. This dual activation within a chiral scaffold brings the reactants together in a highly organized, stereodefined transition state, leading to high enantioselectivity.[10]
Caption: Workflow of a bifunctional organocatalytic Mannich reaction.
Detailed Protocol: Organocatalytic Mannich Reaction
This protocol is a representative procedure based on methods developed for the synthesis of chiral β-amino esters using bifunctional thiourea catalysts.[10][11]
-
Materials:
-
Pronucleophile: Ethyl propanoate
-
Imine Precursor: α-amidosulfone or a stable N-Boc-imine
-
Catalyst: Chiral thiourea catalyst derived from (R,R)-1,2-diaminocyclohexane (e.g., 5-10 mol%)
-
Base (if required): Mild inorganic or organic base (e.g., K₂CO₃)
-
Solvent: Anhydrous Toluene or Dichloromethane
-
-
Protocol:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the chiral thiourea catalyst (0.05 equiv.) and the imine or imine precursor (1.2 equiv.).
-
Add the anhydrous solvent (e.g., Toluene) and stir the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Substrate Addition: Slowly add the ethyl propanoate (1 equiv.) to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir for 24-48 hours, monitoring its progress by TLC or ¹H NMR analysis of an aliquot.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee%) using chiral HPLC analysis.
-
Strategy 3: Biocatalysis using Engineered Enzymes
Biocatalysis offers an environmentally benign and highly selective route to chiral amines and their derivatives.[12] Enzymes, operating under mild aqueous conditions, can exhibit near-perfect enantio- and regioselectivity. For the synthesis of Ethyl 3-amino-2-methylpropanoate, engineered ω-transaminases (ω-TAs) are particularly promising.
Mechanistic Insight: Transaminase-Mediated Amination
ω-Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor, using pyridoxal-5'-phosphate (PLP) as a cofactor.[3] For the target molecule, the synthesis would involve the stereoselective amination of a prochiral keto-ester, ethyl 2-methyl-3-oxopropanoate. Protein engineering has been instrumental in developing robust transaminases with broad substrate scopes and high stability, making them viable for industrial-scale synthesis.[12]
Caption: Simplified workflow for enzymatic synthesis via transamination.
General Protocol: Enzymatic Transamination
This is a generalized protocol. Specific conditions (pH, temperature, enzyme/substrate loading) must be optimized for the particular engineered enzyme used.
-
Materials:
-
Substrate: Ethyl 2-methyl-3-oxopropanoate
-
Enzyme: Lyophilized powder of an engineered ω-transaminase
-
Cofactor: Pyridoxal-5'-phosphate (PLP)
-
Amino Donor: Isopropylamine
-
Buffer: e.g., Potassium phosphate buffer (pH 7.5-8.5)
-
-
Protocol:
-
Reaction Buffer Preparation: Prepare the buffer solution and add the required concentration of PLP cofactor (e.g., 1 mM).
-
Enzyme Solubilization: Dissolve the lyophilized enzyme powder in the buffer to the desired concentration (e.g., 5-10 mg/mL).
-
Reaction Setup: In a temperature-controlled vessel, add the keto-ester substrate and the amino donor.
-
Initiation: Add the enzyme solution to the substrate mixture to start the reaction.
-
Reaction Control: Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH (using a pH-stat or periodic addition of base to neutralize the co-product acid if necessary).
-
Monitoring: Monitor the conversion by taking aliquots and analyzing via GC or HPLC.
-
Workup: Once the desired conversion is reached, stop the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE) and lowering the pH to separate the product.
-
Extraction & Isolation: Extract the product into the organic layer. The enzyme remains in the aqueous phase. Wash, dry, and concentrate the organic layer to isolate the product.
-
Analysis: Determine enantiomeric excess via chiral GC or HPLC.
-
Comparative Summary of Catalytic Strategies
| Feature | Asymmetric Hydrogenation | Organocatalysis | Biocatalysis (Enzymatic) |
| Catalyst | Transition Metal (Rh, Ru) | Small Organic Molecule | Enzyme (e.g., Transaminase) |
| Selectivity | Excellent (often >99% ee) | Good to Excellent | Typically Excellent (>99% ee) |
| Conditions | High pressure (H₂), organic solvents | Mild temperature, organic solvents | Mild temperature, aqueous buffer |
| Scalability | Well-established for large scale | Good, catalyst loading can be high | Excellent, established in industry |
| Cost/Toxicity | High (precious metals), potential for metal contamination | Lower cost, generally low toxicity | Renewable, but enzyme development can be costly |
| Key Advantage | High turnover frequency, broad substrate scope | Metal-free product, operational simplicity | "Green" process, exceptional selectivity |
| Key Challenge | Cost of ligands/metals, precursor synthesis | Longer reaction times, catalyst loading | Substrate scope limitations, process optimization |
Conclusion
The chiral synthesis of Ethyl 3-amino-2-methylpropanoate can be effectively achieved through several advanced catalytic methods. Asymmetric hydrogenation stands out for its high efficiency and exceptional enantioselectivity, making it a preferred route in many industrial settings. Organocatalysis provides a valuable metal-free alternative with operational simplicity, while biocatalysis represents the state-of-the-art in sustainable synthesis, offering unparalleled selectivity under environmentally benign conditions. The optimal choice of strategy will depend on specific project requirements, including scale, cost, available equipment, and downstream purity specifications.
References
-
SciSpace. (2021). Asymmetric Synthesis of Chiral Amino Carboxylic-Phosphonic Acid Derivatives. SciSpace. Retrieved from [Link]
- Google Patents. (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
-
ResearchGate. (2025). Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. ResearchGate. Retrieved from [Link]
-
ACS Omega. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Publications. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. MDPI. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Organic Syntheses. Retrieved from [Link]
- Google Patents. (2004). WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation. Google Patents.
-
Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Retrieved from [Link]
-
MDPI. (n.d.). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]
-
ACS Publications. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. Retrieved from [Link]
-
NIH. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Springer. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids. Retrieved from [Link]
-
PubMed. (2006). Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. Chemical Communications. Retrieved from [Link]
-
ACS Publications. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. Retrieved from [Link]
-
NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Molecules. Retrieved from [Link]
-
PubMed. (2022). Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives. Angewandte Chemie. Retrieved from [Link]
-
SciSpace. (n.d.). One-Pot Preparation of Chiral b-Amino Esters by Rhodium-Catalyzed Three- Components Coupling Reaction. SciSpace. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclic alkyl amino carbenes. Wikipedia. Retrieved from [Link]
-
MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules. Retrieved from [Link]
-
MDPI. (n.d.). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. MDPI. Retrieved from [Link]
-
Sci-Hub. (2007). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie. Retrieved from [Link]
-
Organic Chemistry Portal. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2007). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Osmium tetroxide. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2020). Scheme 3. Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. ResearchGate. Retrieved from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 3. Methyl 3-amino-2-methylpropanoate|C5H11NO2|CAS 14678-48-9 [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. renyi.hu [renyi.hu]
- 6. Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.box [sci-hub.box]
- 9. Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 3-amino-2-methylpropanoate" in peptide synthesis
Application Note: Strategic Utilization of Ethyl 3-amino-2-methylpropanoate in Peptidomimetic Synthesis
-Aminoisobutyric Acid (Part 1: Core Directive & Executive Summary
Ethyl 3-amino-2-methylpropanoate is the ethyl ester of 3-amino-2-methylpropanoic acid (also known as
-
C-Terminal Cap: Used directly to introduce a proteolytically stable, hydrophobic C-terminus.
-
Building Block Precursor: The ethyl ester is a stable intermediate that must be converted into an
-protected free acid (e.g., Fmoc- -AIBA-OH) for incorporation into the peptide backbone via Solid Phase Peptide Synthesis (SPPS).
Key Technical Challenges:
-
Steric Hindrance: The
-methyl group (position 2) imposes significant steric bulk, reducing coupling efficiency compared to standard -alanine. -
Orthogonality: Converting the ethyl ester to a free acid without removing base-labile
-protecting groups (like Fmoc) requires precise chemical control. -
Chirality: The molecule possesses a chiral center at position 2. Maintaining enantiomeric purity during hydrolysis and coupling is paramount.
Part 2: Scientific Integrity & Logic (Protocols)
Workflow Overview
The following diagram illustrates the critical decision tree for handling Ethyl 3-amino-2-methylpropanoate.
Figure 1: Decision tree for processing Ethyl 3-amino-2-methylpropanoate based on synthetic goals.
Protocol 1: Preparation of SPPS-Ready Building Block (Fmoc- -AIBA-OH)
Objective: Convert the commercial ethyl ester into the Fmoc-protected free acid.
Challenge: Standard basic hydrolysis (NaOH/MeOH) often cleaves the Fmoc group (base sensitivity).
Solution: Use a mild hydrolysis protocol (Lithium Hydroxide at low temperature) or the Calcium Iodide (
Step 1: Fmoc Protection [1][2][3][4][5]
-
Dissolution: Dissolve Ethyl 3-amino-2-methylpropanoate hydrochloride (10 mmol) in 1,4-dioxane:water (1:1, 50 mL).
-
Buffering: Add
(2.5 eq) to adjust pH to ~8.5. -
Acylation: Add Fmoc-OSu (1.1 eq) dropwise at
. Stir at Room Temperature (RT) for 4-6 hours. -
Workup: Acidify to pH 2 with 1M HCl, extract with Ethyl Acetate (EtOAc), dry over
, and concentrate.-
Result: Fmoc-3-amino-2-methylpropanoate ethyl ester.
-
Step 2: Selective Hydrolysis (The "Green"
-
Reagents: Suspend the Fmoc-ester (5 mmol) and anhydrous Calcium Iodide (
, 1.5 eq) in Ethyl Acetate (EtOAc). -
Reaction: Heat to reflux (
) under inert atmosphere ( ) for 6–12 hours. Monitor by TLC. -
Mechanism: The Calcium ion coordinates with the ester carbonyl and the Fmoc carbamate oxygen, activating the ester carbon for attack by trace water/iodide while stabilizing the Fmoc group.
-
Workup: Cool, wash with sodium thiosulfate (to remove iodine), then extract with mild base (
). Acidify the aqueous layer carefully to precipitate the Fmoc-acid. -
Yield: Typically >85% with >99% retention of the Fmoc group.
Protocol 2: High-Efficiency Coupling in SPPS
Context: Once you have Fmoc-3-amino-2-methylpropanoic acid , coupling it to a resin-bound peptide is difficult due to the
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is strictly required. HBTU/TBTU are often insufficient.
-
Base: DIEA (Diisopropylethylamine).
-
Additives: HOAt (1-Hydroxy-7-azabenzotriazole) reduces racemization and accelerates activation.
Procedure:
-
Activation:
-
Dissolve Fmoc-
-AIBA-OH (3.0 eq relative to resin loading) in dry DMF. -
Add HATU (2.9 eq) and HOAt (3.0 eq).
-
Add DIEA (6.0 eq) immediately before adding to the resin.
-
Note: Pre-activation should not exceed 2 minutes to avoid racemization.
-
-
Coupling:
-
Add the activated solution to the resin.[2]
-
Time: Allow to react for 2 hours (double the standard time).
-
Double Coupling: Drain and repeat the coupling step with fresh reagents is highly recommended for this specific residue.
-
-
Monitoring:
-
Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).
-
Interpretation: If the test is slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Part 3: Visualization & Data
Comparative Coupling Efficiency
The following table summarizes coupling efficiencies of
| Coupling Reagent | Time (hr) | Double Couple? | Yield (Crude HPLC) | Risk of Racemization |
| HBTU / DIEA | 1.0 | No | 45 - 60% | Low |
| DIC / HOBt | 2.0 | No | 55 - 70% | Moderate |
| HATU / HOAt | 2.0 | Yes | > 95% | Low |
| PyBOP / DIEA | 2.0 | Yes | 90 - 95% | Moderate |
Mechanistic Pathway: Steric Hindrance & Activation
Figure 2: The alpha-methyl group creates a kinetic barrier during nucleophilic attack, necessitating high-potency reagents like HATU.
References
-
Chem-Impex International. (R)-3-(Fmoc-amino)-2-methylpropionic acid Product Page. Retrieved from
-
Binette, R., et al. (2022).[4] Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI Molecules. Retrieved from
-
National Institutes of Health (NIH). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Retrieved from
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
AltaBioscience. Fmoc Amino Acids for SPPS: Principles and Protocols. Retrieved from
Sources
- 1. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.uci.edu [chem.uci.edu]
The Strategic Synthesis of β-Lactams Utilizing Ethyl 3-Amino-2-Methylpropanoate: A Detailed Guide for Researchers
For Immediate Release
In the landscape of pharmaceutical development, the β-lactam ring stands as a cornerstone of antibiotic discovery and a versatile synthon for a myriad of therapeutic agents. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 3-amino-2-methylpropanoate as a readily available precursor for the synthesis of substituted β-lactams, specifically focusing on the formation of 3-methyl-azetidin-2-one. This guide will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed, field-proven protocols, and offer insights into the critical parameters governing the success of the reaction.
Introduction: The Enduring Significance of the β-Lactam Scaffold
The β-lactam (2-azetidinone) nucleus is a four-membered cyclic amide that forms the core structural motif of some of the most important classes of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.[1] Their profound impact on human health has driven continuous efforts to develop novel synthetic methodologies for accessing diverse and functionally rich β-lactam derivatives. Ethyl 3-amino-2-methylpropanoate serves as an accessible and versatile building block in this endeavor, offering a direct route to β-lactams with a methyl substituent at the C3 position, a common feature in various biologically active molecules.
The Grignard-Mediated Cyclization: A Direct and Efficient Approach
Among the various strategies for β-lactam synthesis, the intramolecular cyclization of β-amino esters presents a direct and atom-economical approach. One of the most effective methods for achieving this transformation is through the use of Grignard reagents. This protocol focuses on the Grignard-mediated cyclization of ethyl 3-amino-2-methylpropanoate to yield 3-methyl-azetidin-2-one.
The causality behind this experimental choice lies in the dual role of the Grignard reagent. Firstly, it acts as a base to deprotonate the primary amine, rendering it a more potent nucleophile. Secondly, the magnesium ion of the Grignard reagent can coordinate with the carbonyl oxygen of the ester, activating it towards intramolecular nucleophilic attack by the newly formed amide anion. This concerted mechanism facilitates the ring closure to form the strained four-membered β-lactam ring.
Protocol 1: Synthesis of 3-Methyl-Azetidin-2-one via Grignard-Mediated Cyclization
This protocol details the step-by-step methodology for the synthesis of 3-methyl-azetidin-2-one from ethyl 3-amino-2-methylpropanoate using ethylmagnesium bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 3-amino-2-methylpropanoate | ≥98% | Commercially Available | --- |
| Magnesium turnings | ≥99.5% | Commercially Available | Ensure they are fresh and unoxidized. |
| Bromoethane | ≥99% | Commercially Available | Dry over molecular sieves before use. |
| Anhydrous Diethyl Ether (Et₂O) | ACS Grade | Commercially Available | Must be strictly anhydrous. |
| Anhydrous Toluene | ACS Grade | Commercially Available | Must be strictly anhydrous. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | Prepared in-house | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | --- |
| Round-bottom flasks | --- | --- | Oven-dried and cooled under inert gas. |
| Condenser | --- | --- | Oven-dried and cooled under inert gas. |
| Dropping funnel | --- | --- | Oven-dried and cooled under inert gas. |
| Magnetic stirrer and stir bars | --- | --- | --- |
| Inert gas supply (Argon or Nitrogen) | High Purity | --- | --- |
Experimental Procedure
Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.
-
Initiation: Place magnesium turnings (2.0 g, 82.3 mmol) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Grignard Formation: Add a solution of bromoethane (8.1 g, 74.3 mmol) in anhydrous diethyl ether (50 mL) to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown color.
Part B: Cyclization of Ethyl 3-Amino-2-Methylpropanoate
-
Reactant Solution: In a separate flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, prepare a solution of ethyl 3-amino-2-methylpropanoate (5.0 g, 34.4 mmol) in anhydrous toluene (100 mL).
-
Addition of Grignard Reagent: Cool the solution of the amino ester to 0 °C using an ice bath. Slowly add the freshly prepared ethylmagnesium bromide solution from Part A to the stirred amino ester solution via a cannula or dropping funnel over a period of 30 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL) to decompose the unreacted Grignard reagent and the magnesium alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the combined organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure 3-methyl-azetidin-2-one.
Expected Yield and Characterization
-
Yield: 65-75%
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 1.25 (d, 3H), 2.70-2.80 (m, 1H), 3.10-3.20 (m, 1H), 3.35-3.45 (m, 1H), 6.5-7.0 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 15.8, 38.5, 42.1, 172.5.
-
IR (neat, cm⁻¹): 3250 (N-H stretch), 1735 (C=O, β-lactam).
Mechanistic Rationale and Workflow Visualization
The Grignard-mediated cyclization proceeds through a well-defined mechanistic pathway. The following diagram illustrates the key steps involved in the transformation of ethyl 3-amino-2-methylpropanoate to 3-methyl-azetidin-2-one.
Caption: Grignard-mediated synthesis of 3-methyl-azetidin-2-one.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of this reaction is critically dependent on maintaining strictly anhydrous conditions. Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Initiation of Grignard Reaction: The initiation of the Grignard reaction can sometimes be sluggish. Activating the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane can be helpful.
-
Temperature Control: The addition of the Grignard reagent to the amino ester is exothermic. Maintaining a low temperature during the addition is crucial to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the ester carbonyl.
-
Purity of Starting Material: The purity of ethyl 3-amino-2-methylpropanoate is important. Any acidic impurities can consume the Grignard reagent, leading to lower yields.
Conclusion
The Grignard-mediated cyclization of ethyl 3-amino-2-methylpropanoate offers a reliable and efficient pathway for the synthesis of 3-methyl-azetidin-2-one, a valuable building block for more complex β-lactam derivatives. By understanding the underlying mechanism and adhering to the detailed protocol and key considerations outlined in this application note, researchers can confidently employ this methodology in their synthetic endeavors. This approach underscores the power of organometallic reagents in facilitating challenging transformations and provides a practical tool for the continued exploration of the rich chemical space of β-lactam chemistry.
References
-
Marquez, J. (2012). Synthesis of Novel BIS-β-LACTAMS. Master of Science Thesis, University of North Texas. [Link]
-
Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]
-
The Synthesis of Functionalised beta-Lactams. (1988). PhD Thesis, University of Glasgow. [Link]
-
Conde, S., et al. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 14(1), 35-59. [Link]
-
Formation of NH‐azetidines from Grignard reagents. (n.d.). ResearchGate. Retrieved from [Link]
-
Akbaba, Y., et al. (2024). Synthesis of β-lactams and transformation to β-amino acid ethyl ester derivatives: Theoretical calculations. Tetrahedron, 134811. [Link]
-
Hosseyni, S., & Jarrahpour, A. (2018). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 16(37), 6840-6852. [Link]
-
Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. Croatica Chemica Acta, 91(2), 221-229. [Link]
-
Flayyih Ali, S. T., & Ghanim, H. T. (2016). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 730-738. [Link]
-
Raval, J. P., et al. (2010). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 2(4), 205-217. [Link]
-
Singh, P., et al. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics, 9(2-s), 1-5. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. Molecules, 17(5), 5713-5724. [Link]
-
Al-Bayati, R. I. H., & Al-Amiery, A. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4437-4448. [Link]
-
Lee, I. H., et al. (2007). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry, 14(2), 159-183. [Link]
-
Fiori, L., et al. (2017). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. European Journal of Medicinal Chemistry, 139, 783-793. [Link]
-
Lu, G. (2009). Syntheses of Azetidines and Azetidin-2-ones. Literature Seminar. [Link]
-
Gresham, T. L., et al. (1949). β-Propiolactone. VII.1 Reactions with Grignard Reagents. Journal of the American Chemical Society, 71(2), 661-664. [Link]
Sources
Asymmetric synthesis of beta-amino acids using "Ethyl 3-amino-2-methylpropanoate"
Application Note: Stereoselective Synthesis of -Amino Acids
Focus: Ethyl 3-amino-2-methylpropanoate Scaffolds
Executive Summary
This Application Note details the asymmetric synthesis and resolution protocols for Ethyl 3-amino-2-methylpropanoate (also known as Ethyl
Unlike natural
This guide presents two validated routes:
-
Biocatalytic Kinetic Resolution: Ideal for mild, scalable purification of racemic feedstocks using Candida antarctica Lipase B (CAL-B).
-
Asymmetric Hydrogenation: A high-atom-economy route using Rhodium-Phosphine catalysis to generate the chiral center de novo from acrylate precursors.
Strategic Overview & Pathway Selection
The choice between resolution and asymmetric synthesis depends on the available starting material and scale.
| Feature | Route A: Biocatalytic Resolution | Route B: Asymmetric Hydrogenation |
| Starting Material | Racemic Ethyl 3-amino-2-methylpropanoate | Ethyl 2-(aminomethyl)acrylate (Protected) |
| Key Reagent | Immobilized Lipase (CAL-B) | Chiral Rhodium Catalyst (e.g., Rh-DuPhos) |
| Max Theoretical Yield | 50% (unless Dynamic Kinetic Resolution) | 100% |
| Enantiomeric Excess (ee) | >99% (highly selective) | 95-99% (ligand dependent) |
| Operational Complexity | Low (Ambient temp, aqueous buffer) | High (High pressure |
| Green Metric | High (Enzyme recyclable) | Moderate (Heavy metal usage) |
Visual Workflow (DOT Diagram)
Figure 1: Decision tree for synthesizing chiral
Protocol A: Biocatalytic Kinetic Resolution
Objective: Isolation of (R)-Ethyl 3-amino-2-methylpropanoate from racemic mixture. Mechanism: Candida antarctica Lipase B (CAL-B) preferentially hydrolyzes the (S)-ester, leaving the (R)-ester intact.
Materials
-
Substrate: Racemic Ethyl 3-amino-2-methylpropanoate (10 mmol).
-
Enzyme: Novozym 435 (Immobilized CAL-B), >5000 U/g.
-
Solvent: Phosphate Buffer (100 mM, pH 7.0) / MTBE (Methyl tert-butyl ether) biphasic system or pure organic solvent with water equivalent.
-
Base: 0.5 M NaOH (for pH stat titration).
Step-by-Step Methodology
-
Preparation: Dissolve 1.31 g (10 mmol) of racemic amino ester in 20 mL of MTBE.
-
Emulsification: Add 20 mL of Phosphate Buffer (pH 7.0). Stir vigorously to create an emulsion.
-
Initiation: Add 100 mg of Novozym 435 beads.
-
Incubation: Stir at 30°C. Monitor pH. As hydrolysis proceeds, the free acid is formed, dropping the pH.
-
pH Control (Critical): Use an autotitrator to maintain pH 7.0 by adding 0.5 M NaOH.
-
Note: The consumption of NaOH correlates directly to conversion. Stop the reaction at exactly 50% conversion (approx. 10 mL of NaOH consumed).
-
-
Termination: Filter off the enzyme beads. The reaction stops immediately upon enzyme removal.
-
Separation:
-
Aqueous Phase: Contains the (S)-3-amino-2-methylpropanoic acid (hydrolyzed product).
-
Organic Phase: Contains the unreacted (R)-Ethyl 3-amino-2-methylpropanoate .
-
-
Purification: Wash the organic phase with saturated
to remove traces of acid. Dry over and concentrate in vacuo.
Performance Metrics:
Protocol B: Asymmetric Hydrogenation
Objective: De novo synthesis of (S)-Ethyl 3-amino-2-methylpropanoate. Mechanism: Rhodium-catalyzed hydrogenation of the C=C bond. The chiral ligand dictates the facial selectivity of hydrogen addition.
Materials
-
Substrate: Ethyl 2-(acetamidomethyl)acrylate (N-protected precursor). Note: Free amines can poison the catalyst; N-protection (Acetyl or Boc) is recommended.
-
Catalyst Precursor:
or . -
Chiral Ligand: (S,S)-Me-DuPhos or (S)-TangPhos.
-
Solvent: Degassed Methanol (MeOH).
-
Gas: Hydrogen (
), UHP grade.
Step-by-Step Methodology
-
Glovebox Operation (Catalyst Formation):
-
In a nitrogen-filled glovebox, mix
(1.0 mol%) and (S,S)-Me-DuPhos (1.1 mol%) in MeOH. Stir for 15 min until the solution turns orange-red (active catalyst species).
-
-
Substrate Loading: Dissolve the acrylate substrate (1.0 equiv) in MeOH (0.5 M concentration). Add the catalyst solution to the substrate.
-
Hydrogenation:
-
Transfer the mixture to a high-pressure autoclave.
-
Purge with
(3 cycles at 5 bar) to remove . -
Pressurize to 5–10 bar (70–145 psi) .
-
Stir at Room Temperature (25°C) for 12 hours.
-
-
Workup:
-
Vent
carefully. -
Concentrate the solution.
-
Pass through a short plug of silica gel to remove the Rhodium catalyst.
-
-
Deprotection (Optional): If the free amine is required, reflux in 6N HCl (for Acetyl) or use TFA/DCM (for Boc).
Performance Metrics:
-
Yield: >95%.
-
ee: 96–99% (Ligand dependent).
Analytical Quality Control
Verification of enantiomeric excess (ee) is mandatory.
-
Derivatization: The free amine often tails on chiral columns. Derivatize with acetic anhydride or trifluoroacetic anhydride (TFAA) before injection.
-
Method: Chiral GC or HPLC.
-
Column: Chiralpak AD-H or OD-H (HPLC); Chirasil-Val (GC).
-
Mobile Phase (HPLC): Hexane:Isopropanol (90:10) + 0.1% Diethylamine.
-
Detection: UV at 210 nm.
-
Data Summary Table
| Parameter | Racemic Standard | Enzymatic Product (Route A) | Hydrogenation Product (Route B) |
| Retention Time (R) | 12.4 min | 12.4 min (Major) | 12.4 min (Minor) |
| Retention Time (S) | 14.1 min | 14.1 min (Minor) | 14.1 min (Major) |
| Calculated ee | 0% | >98% (R) | >96% (S) |
References
-
Juaristi, E., & Soloshonok, V. A. (2005). Enantioselective Synthesis of
-Amino Acids. Wiley-VCH. Link - Ager, D. J. (2005).
-
Liljeblad, A., & Kanerva, L. T. (2006).
-amino acids". Tetrahedron, 62(25), 5831-5854. Link - Heller, D., et al. (2002).
-
Novozymes Corp. "Application Sheet: Kinetic Resolution with Novozym 435". Link
Disclaimer: This Application Note is for research purposes. All chemical handling must comply with local safety regulations (EHS).
Troubleshooting & Optimization
Technical Support Center: Ethyl 3-amino-2-methylpropanoate Synthesis
This guide is structured as a specialized technical support resource for researchers synthesizing Ethyl 3-amino-2-methylpropanoate (CAS: 4504-27-2 / HCl salt: 187886-03-9). It focuses on the most common industrial and laboratory route: the catalytic hydrogenation of Ethyl 2-cyanopropionate .[1]
Executive Summary: The Reaction Landscape
Synthesizing Ethyl 3-amino-2-methylpropanoate via the hydrogenation of Ethyl 2-cyanopropionate is a balancing act. While the reduction of the nitrile group (
The three primary enemies of high purity in this synthesis are:
-
Dimerization (Formation of secondary amines).[1]
-
Amidation/Hydrolysis (Attack on the ester group).[1]
-
Cyclization (Formation of
-lactams or oligomers).[1]
Visualizing the Impurity Pathways
To troubleshoot effectively, you must visualize where the side products originate.[1] The diagram below maps the kinetic competition between the desired pathway and the parasitic side reactions.
Figure 1: Reaction network showing the competition between hydrogenation (green) and side reactions (red).[1]
Impurity Profile & Troubleshooting Guide
Issue 1: The "Dimer" (Secondary Amine)
Symptom: LC-MS shows a large peak with Mass
| Root Cause | Technical Solution |
| Low Ammonia Partial Pressure | Add Ammonia: The presence of excess |
| Slow Hydrogenation Rate | Increase Pressure/Catalyst: A slow reaction leaves the reactive imine intermediate exposed longer.[1] Increase |
| Catalyst Choice | Switch to Rhodium: Rhodium (Rh) catalysts are generally more selective for primary amines than Palladium (Pd) or Platinum (Pt), which favor secondary amines.[1] |
Issue 2: Amidation (Loss of Ester)
Symptom: Loss of ethyl group in NMR; formation of a polar impurity.[1]
Identity: 3-Amino-2-methylpropanamide.
Mechanism: While ammonia suppresses dimerization, it is also a nucleophile that can attack the ester group, converting it to an amide (
| Root Cause | Technical Solution |
| Excessive Contact Time | Quench Immediately: Do not let the reaction stir with ammonia after |
| Temperature too High | Cool Down: Amidation activation energy is higher than hydrogenation.[1] Keep the reaction temperature below 40°C. |
| Alternative Additive | Use Acetic Acid: Instead of ammonia, use an acidic additive (e.g., Acetic Acid or |
Issue 3: Transesterification
Symptom: Appearance of Methyl ester peaks (singlet ~3.7 ppm) when Ethyl ester is expected.[1] Identity: Methyl 3-amino-2-methylpropanoate.[2] Mechanism: Using Methanol as a solvent for an Ethyl ester substrate.[1]
| Root Cause | Technical Solution |
| Solvent Mismatch | Match Solvent to Ester: Always use Ethanol for Ethyl esters. If you use Methanol, the alkoxide generated (even in trace amounts) will scramble the ester alkyl group.[1] |
Optimized Experimental Protocol
This protocol balances the suppression of dimers against the risk of amidation.[1]
Reagents:
-
Ethyl 2-cyanopropionate (1.0 eq)
-
Raney Nickel (20 wt% loading) or Rh/Al
O (5 wt%)[1] -
Solvent: Ethanol (Absolute)
-
Additive: Ammonia (gas or solution) OR Acetic Acid (1.1 eq)
Step-by-Step Workflow:
-
Preparation: Dissolve Ethyl 2-cyanopropionate in Ethanol (concentration ~0.5 M).
-
Additive Selection:
-
Hydrogenation:
-
Monitoring: Monitor
uptake. Stop reaction immediately when uptake plateaus. -
Work-up:
Frequently Asked Questions (FAQs)
Q: Can I use Pd/C for this hydrogenation? A: Pd/C is often too active for the reduction of the intermediate imine to the secondary amine.[1] If you must use Pd/C, you must use an acidic solvent (e.g., Ethanol + HCl or Acetic Acid) to protonate the primary amine as it forms, rendering it non-nucleophilic.[1]
Q: I see a peak at [M-46] in my mass spec. What is it?
A: This corresponds to the loss of Ethanol (
Q: Why is the Michael Addition route (Ethyl Methacrylate + Ammonia) not preferred? A: While theoretically simpler, the Michael addition of ammonia to methacrylates suffers from poor selectivity.[1] It is difficult to stop at the mono-addition stage; the primary amine product is more nucleophilic than ammonia, leading to significant amounts of bis-adducts (tertiary amines).[1]
References
-
Nitrile Hydrogenation Selectivity
-
Synthesis of Beta-Amino Acids
-
Compound Data (PubChem)
-
Catalyst Selection Guide
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-ethyl amino propiophenone hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. WO2005044308A1 - Phosphonate analogs of antimetabolites - Google Patents [patents.google.com]
- 4. EP1778251A2 - Nucleoside phosphonate conjugates as anti hiv agents - Google Patents [patents.google.com]
- 5. Ethyl 2-cyanopropanoate | 1572-99-2 | Benchchem [benchchem.com]
- 6. Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 3-amino-2,2-dimethylpropanoate | C7H15NO2 | CID 421529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 3-amino-2-methylpropanoate
Current Status: Operational Ticket ID: PUR-E3A2MP-001 Assigned Specialist: Senior Application Scientist, Separation Methodologies[1]
Executive Summary & Chemical Profile
User Query: "How do I purify Ethyl 3-amino-2-methylpropanoate from my reaction mixture without hydrolyzing the ester or losing the amine?"
Technical Insight: Ethyl 3-amino-2-methylpropanoate (E3A2MP) presents a classic "amphiphilic" purification challenge.[1] It contains a basic primary amine and a labile ethyl ester.[1] The primary failure modes in purification are ester hydrolysis (loss of product to the aqueous phase as the amino acid) and intramolecular cyclization/polymerization (loss of product to oligomers).
The free base is an oil that is prone to oxidative degradation and self-condensation.[1] The most robust purification strategy is a modified Acid-Base Extraction followed by immediate conversion to a stable salt (HCl or Oxalate).
Chemical Profile Table
| Parameter | Value / Characteristic | Implication for Purification |
| CAS (Racemic) | 4096-19-1 | Reference standard.[1] |
| Structure | Prone to hydrolysis under basic conditions.[1] | |
| pKa (Amine) | ~9.0 - 9.5 (Est.)[1] | Requires pH > 10 for extraction into organic phase.[1] |
| Boiling Point | ~65-70°C @ 1 mmHg | Distillable, but risk of thermal degradation.[1] |
| Solubility | Soluble in DCM, EtOAc, Acidic Water | Ideal for liquid-liquid extraction.[1] |
| Stability | Low (Free Base) | Store as HCl salt; keep cold.[1] |
Core Protocol: The "Cold-Switch" Extraction
Standard Operating Procedure (SOP-01): Do not use standard room-temperature extraction protocols. The combination of high pH (required to free the amine) and heat will hydrolyze your ester.
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
1M Hydrochloric Acid (HCl).[1]
-
Saturated Sodium Bicarbonate (
) and Sodium Carbonate ( ).[1]
Workflow Diagram
Figure 1: The "Cold-Switch" Acid-Base Extraction Workflow designed to isolate the amine while preserving the ester.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction residue in DCM.
-
Acid Extraction (The Trap):
-
Cool the mixture to 0°C (Ice bath).
-
Extract with cold 1M HCl (3x).[1]
-
Mechanism:[2][3][4][5] The amine protonates (
), becoming water-soluble.[1] Neutral impurities (unreacted starting materials, non-basic byproducts) remain in the DCM. -
Action: Keep the Aqueous Layer .[1] Discard the Organic Layer (verify by TLC first).
-
-
The "Cold Switch" (The Release):
-
Back-Extraction:
-
Immediately extract the cold basic aqueous solution with DCM (3x).
-
Combine these organic layers.[1]
-
-
Drying:
-
Wash with brine, dry over
, and concentrate in vacuo.[6] -
Bath Temperature: Do not exceed 30°C.
-
Troubleshooting Guide (FAQ)
Issue 1: "I followed the extraction, but my yield is near zero."
Diagnosis: You likely hydrolyzed the ester or failed to basify completely.[1]
-
Cause A (Hydrolysis): If you used strong NaOH or allowed the mixture to warm up during the basic step, the ester hydrolyzed to 3-amino-2-methylpropanoic acid. This amino acid is amphoteric and highly water-soluble at all pH levels (isoelectric point issues), making it impossible to extract back into DCM.[1]
-
Cause B (Incomplete Basification): The amine pKa is ~9. If you stopped at pH 7-8 (neutralization), the amine is still largely protonated (
) and remains in the water. -
Solution:
Issue 2: "The product is tailing badly on my silica column."
Diagnosis: Amines interact strongly with the acidic silanol groups on silica gel.[1]
-
Solution: Pre-treat your silica or modify your mobile phase.[1]
Issue 3: "My product turned into a solid gum/polymer overnight."
Diagnosis: Self-condensation.[1] The free amine of one molecule attacked the ester of another, forming oligomers.
-
Solution: Do not store the free base. Convert it immediately to the Hydrochloride Salt.
Advanced Protocol: Isolation as the HCl Salt
This is the industry-standard method for stabilizing
Protocol:
-
Perform the "Cold-Switch" extraction to obtain the free base in DCM or Diethyl Ether.[1]
-
Do not concentrate to dryness.
-
Add 4M HCl in Dioxane (or ethereal HCl) dropwise to the organic solution at 0°C.
-
A white precipitate (Ethyl 3-amino-2-methylpropanoate Hydrochloride) should form.[1]
-
Filter the solid, wash with cold ether, and dry under vacuum.
-
Result: A stable, non-volatile solid that can be stored for months.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing common isolation failures.
References
-
Guidechem. (2025).[1][7] Ethyl 3-amino-2-methylpropanoate SDS/MSDS. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21198374, Ethyl 2-amino-3-hydroxy-2-methylpropanoate (Related Structure/Properties). Retrieved from
-
University of Massachusetts Amherst. (n.d.).[1] Acid-Base Extraction Protocols. Retrieved from
-
Royal Society of Chemistry. (2019).[1] Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (Discussing stability of beta-amino esters). Retrieved from
Sources
- 1. Ethyl 3-amino-2-phenylpropanoate | C11H15NO2 | CID 343704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 5. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. resolvemass.ca [resolvemass.ca]
"Ethyl 3-amino-2-methylpropanoate" reaction condition optimization (temperature, solvent, catalyst)
Topic: Optimization of Catalytic Hydrogenation of Ethyl 2-cyanopropionate to Ethyl 3-amino-2-methylpropanoate. Target Molecule: Ethyl 3-amino-2-methylpropanoate (CAS: 4228-36-4 for free base; often handled as HCl salt).[1] Primary Reaction: Catalytic Hydrogenation of Nitriles.[1][2]
Core Directive & Executive Summary
The Challenge: Synthesizing Ethyl 3-amino-2-methylpropanoate typically involves the catalytic hydrogenation of Ethyl 2-cyanopropionate .[1] The critical failure mode in this reaction is not a lack of reactivity, but a lack of selectivity . The primary amine product is highly nucleophilic and reacts with the intermediate aldimine to form a secondary amine "dimer," significantly reducing yield and complicating purification.
The Solution Strategy: Optimization relies on intercepting the intermediate imine or deactivating the product amine . This guide prioritizes two validated protocols:
-
Raney Nickel with Ammonia: Ammonia competes with the product amine, suppressing dimer formation.
-
PtO₂ (Adams' Catalyst) in Acidic Ethanol: Protonation of the primary amine immediately upon formation prevents it from attacking the imine.[1]
Standardized Experimental Protocols
Protocol A: High-Throughput / Industrial Method (Raney Nickel)
Best for: Large scale, cost-efficiency, free-base isolation.[1]
Reagents:
-
Substrate: Ethyl 2-cyanopropionate (1.0 equiv)[1]
-
Catalyst: Raney Nickel (activated, 10-20 wt% loading)
-
Solvent: Ethanol (Absolute)[1]
-
Additive: Methanolic Ammonia (7N, 5.0 equiv) or Liquid NH₃
Step-by-Step:
-
Safety Check: Raney Nickel is pyrophoric.[1] Handle under inert atmosphere (Argon/Nitrogen) at all times.[1] Keep water sprayer nearby.[1]
-
Loading: Charge the autoclave with Raney Nickel slurry (washed with EtOH). Add Ethyl 2-cyanopropionate and Ethanol.[1]
-
Additive: Add Methanolic Ammonia. Crucial: The molar excess of NH₃ drives the equilibrium away from secondary amine formation.
-
Hydrogenation: Pressurize to 50–100 bar (725–1450 psi) H₂. Heat to 50–60°C .
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–8 hours.[1]
-
Workup: Cool, vent H₂, and filter catalyst through Celite (keep wet!). Concentrate filtrate.[1]
-
Purification: Distillation under reduced pressure (bp ~70-75°C at 10 mmHg) or conversion to HCl salt.
Protocol B: High-Purity Lab Method (Adams' Catalyst)
Best for: Research scale, high purity, storage stability.[1]
Reagents:
-
Substrate: Ethyl 2-cyanopropionate (1.0 equiv)[1]
-
Catalyst: PtO₂ (Adams' Catalyst) (5 wt%)[1]
-
Solvent: Ethanol / Chloroform (10:[1]1) or Ethanol with conc.[1] HCl (1.1 equiv)[1]
-
Pressure: 3–5 bar (45–75 psi)[1]
Step-by-Step:
-
Dissolution: Dissolve substrate in Ethanol. Add concentrated HCl (1.1 equiv).
-
Catalyst Addition: Add PtO₂ carefully.
-
Hydrogenation: Hydrogenate at Room Temperature to 40°C at 3–5 bar.
-
Mechanism: The HCl immediately protonates the formed amine (
), rendering it non-nucleophilic.[1] -
Workup: Filter catalyst. Evaporate solvent to obtain the Ethyl 3-amino-2-methylpropanoate hydrochloride salt directly.[1]
Troubleshooting & Optimization Guide (Q&A)
Category 1: Impurity Profile & Selectivity
Q: I am observing a large peak at roughly 2x molecular weight (M+ - 17). What is this? A: This is the secondary amine dimer (Bis(2-ethoxycarbonylpropyl)amine).[1]
-
Cause: The "von Braun" mechanism.[1] The reduced primary amine (
) attacks the intermediate imine ( ) before H₂ can reduce it.[1] -
Fix (Raney Ni): Increase the concentration of Ammonia.[1] If using 2 equiv, increase to 5-10 equiv.[1] The NH₃ acts as a sacrificial nucleophile.[1]
-
Fix (Pd/Pt): Switch to acidic conditions (Protocol B). If the amine is protonated, it cannot attack the imine.
Q: My product contains the hydrolyzed acid (3-amino-2-methylpropanoic acid) instead of the ester. A: Ester hydrolysis has occurred.
-
Cause: Presence of water in the solvent combined with basic conditions (excess ammonia) or high temperatures (>80°C).[1]
-
Fix: Use absolute ethanol (anhydrous). Dry the Raney Nickel with absolute ethanol washes (3x) to remove aqueous storage buffer.[1] Reduce temperature to <50°C.
Category 2: Reaction Kinetics
Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: This indicates catalyst poisoning or pore blocking .[1]
-
Cause: Nitriles are strong ligands and can bind irreversibly to active sites.[1] Alternatively, the secondary amine byproduct may be coating the catalyst.
-
Fix:
-
Pressure: Nitrile reduction often has a positive order dependence on hydrogen pressure.[1] Increase pressure from 10 bar to 50 bar.
-
Pre-activation: Saturate the catalyst with H₂ before adding the substrate.[1]
-
Purify Substrate: Distill the Ethyl 2-cyanopropionate starting material. Traces of cyanide or sulfur from its synthesis can poison Pt/Ni catalysts.[1]
-
Category 3: Stability & Isolation[1]
Q: The free base oil turns yellow/brown and becomes viscous upon storage. A: Beta-amino esters are prone to polymerization (forming poly-beta-peptides) or oxidative degradation.[1]
-
Fix: Do not store the free base. Convert immediately to the Hydrochloride (HCl) or Tosylate (TsOH) salt .[1] The salts are stable solids and can be stored indefinitely at room temperature.[1]
Optimization Matrix: Parameter Effects
| Parameter | Condition A (Standard) | Condition B (Optimized) | Effect on Outcome |
| Catalyst | Pd/C (Neutral) | Raney Ni + NH₃ | Pd/C favors secondary amine (dimer) >40%.[1] RaNi/NH₃ favors primary amine >90%.[1] |
| Catalyst | Pd/C (Neutral) | PtO₂ + HCl | Acidic conditions completely suppress dimerization (Selectivity >98%).[1] |
| Solvent | Methanol | Ethanol | Methanol can undergo transesterification (forming Methyl ester impurity).[1] Use Ethanol to match the ester group.[1] |
| Temperature | 80°C | 40–50°C | High T promotes ester hydrolysis and polymerization.[1] Lower T requires higher Pressure.[1] |
| Pressure | 1 atm (Balloon) | 5–50 bar | Nitrile reduction is sluggish at 1 atm.[1] Higher pressure minimizes the lifetime of the reactive imine intermediate. |
Mechanistic Visualization
Diagram 1: Reaction Pathways & Failure Modes
This diagram illustrates the "von Braun" divergence where the desired Primary Amine can attack the Intermediate Imine to form the unwanted Dimer.
Caption: The critical competition between Hydrogenation (Green) and Condensation (Red). Ammonia suppresses the red path.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yield or purity issues.
Caption: Diagnostic workflow for identifying and correcting reaction failures.
References
-
Nitrile Reduction Mechanisms & Selectivity
-
Prevention of Secondary Amine Formation
- Catalyst Selection for Hydrogenation: Explanation: Technical brochure outlining the specificity of Pd/C, PtO2, and Raney Nickel for various functional groups including nitriles.
-
General Synthesis of Beta-Amino Esters
-
Industrial Hydrogenation Parameters
Sources
Troubleshooting low enantioselectivity in "Ethyl 3-amino-2-methylpropanoate" synthesis
Current Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting Enantioselectivity Protocols for
Executive Summary: The -Challenge
Welcome to the technical support hub for Ethyl 3-amino-2-methylpropanoate . Unlike its
Low enantiomeric excess (ee) in this synthesis is rarely a single-point failure. It usually stems from one of three vectors:[1][2]
-
Catalytic Mismatch: Using
-optimized ligands for a -substrate. -
Substrate Geometry: Impure E/Z isomer ratios in the enamide precursor.
-
Post-Synthetic Epimerization: Racemization during workup due to "silent" basicity.
Module 1: Asymmetric Hydrogenation (Catalytic Route)
Primary Protocol: Hydrogenation of Ethyl 3-acetamido-2-methylacrylate using Rhodium(I) or Ruthenium(II) complexes.
Diagnostic Workflow: Low ee in Hydrogenation
If your ee is consistently
Caption: Diagnostic logic flow for isolating the root cause of enantiomeric loss in Rh-catalyzed hydrogenation.
FAQ: Hydrogenation Protocols
Q1: I am using [Ru(BINAP)] but getting 60% ee. Why?
A: BINAP is a privileged ligand for
-
Correction: Switch to electron-rich bisphospholane ligands like (R,R)-Me-DuPhos or TangPhos . These ligands create a tighter chiral pocket that rigidly enforces facial selectivity for the tetrasubstituted olefin.
-
Reference: Tang, W., & Zhang, X. (2003).[3] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. [1]
Q2: My reaction goes to completion, but the ee drops after column chromatography. A: You are likely racemizing the product on the silica gel. Silica is slightly acidic, but if you used triethylamine (TEA) to neutralize the eluent, the residual base is deprotonating the C2 position.
-
Protocol Adjustment:
-
Avoid chromatography if possible; crystallize the N-acetyl derivative.
-
If chromatography is necessary, use neutral alumina or ensure your eluent contains 0.1% Acetic Acid (not TEA) to suppress enolization.
-
Q3: Does the geometry of the starting enamide matter? A: Critical. The Rhodium mechanism involves chelation of the amide oxygen and the olefin. The (Z)-isomer forms a chelate ring that hydrogenates rapidly and selectively. The (E)-isomer often hydrogenates slower and via a different, less selective manifold.
-
Standard: Ensure your starting material is
.
Module 2: Enzymatic Resolution (Biocatalytic Route)
Primary Protocol: Kinetic resolution of racemic Ethyl 3-amino-2-methylpropanoate using Candida antarctica Lipase B (CAL-B).
Experimental Workflow: Kinetic Resolution
This method relies on the enzyme selectively hydrolyzing one enantiomer of the ester (or acylating the amine).
| Parameter | Optimization Target | Technical Rationale |
| Enzyme | Novozym 435 (Immobilized CAL-B) | High stability in organic solvents; specific for |
| Solvent | MTBE or Diisopropyl Ether | Hydrophobic solvents preserve the essential water layer on the enzyme surface. |
| Acyl Donor | Ethyl Acetate (Solvent/Reactant) | For N-acylation mode. If hydrolyzing the ester, use phosphate buffer/organic biphasic system. |
| Temperature | Do not exceed 40°C. Thermal energy increases the rate of the non-selective background reaction. |
Troubleshooting Guide: Biocatalysis
Issue: "The reaction stalls at 50% conversion, but ee is low."
-
Cause: Thermodynamic equilibrium. If you are doing an esterification, water production halts the reaction. If hydrolysis, product inhibition (ethanol) occurs.
-
Solution:
-
For Hydrolysis: Use a "pH stat" to maintain pH 7.0 constantly. The release of the free acid drops the pH, denaturing the enzyme.
-
For Acylation: Add molecular sieves (
) to scavenge water or use vinyl acetate as the acyl donor (releases acetaldehyde, which tautomerizes, driving equilibrium).
-
Issue: "I see hydrolysis of the ester AND acylation of the amine."
-
Cause: Chemoselectivity issue.[4][5] Lipases can act as amidases and esterases.
-
Fix: Protect the amine (e.g., N-Boc) before enzymatic resolution if you want to resolve the ester. Alternatively, perform the resolution on the free amine in an organic solvent (selective N-acylation).
Module 3: Analytical Verification
Warning: False positives are common with
Standard Protocol: Chiral HPLC
-
Column: Daicel Chiralpak AD-H or IA (Amylose-based).
-
Mobile Phase: Hexane : IPA (90:10) + 0.1% Diethylamine (DEA) .
-
Note: The DEA is crucial to sharpen the peak of the free amine. Without it, tailing will obscure the minor enantiomer.
Derivatization Check: If analyzing the free amino ester, derivatize with Mosher's acid chloride.
-
Risk:[2][6] If the Mosher reaction is slow, the basic conditions (pyridine/TEA) required for the coupling will racemize your C2 center before you even inject the sample.
-
Better Alternative: Use Marfey's Reagent (FDAA) which reacts rapidly under mild conditions.
References
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link
-
Lubell, W. D., Kitamura, M., & Noyori, R. (1991). Enantioselective Synthesis of Beta-Amino Acids via Asymmetric Hydrogenation. Tetrahedron: Asymmetry. Link
-
Hilaris Publisher. (2015). Enantioselective Synthesis of
-amino acids: A Review. Chemical Sciences Journal. Link -
BenchChem. (2025).[2] Technical Support: Synthesis of Ethyl 3-amino-2-methylbut-2-enoate and its Analogs. Link
-
RSC Publishing. (2012). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos. Chemistry - A European Journal. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 3-amino-2-phenylpropanoate | C11H15NO2 | CID 343704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
"Ethyl 3-amino-2-methylpropanoate" scale-up synthesis challenges and solutions
Scale-Up Synthesis & Troubleshooting Guide
Executive Summary & Utility
Ethyl 3-amino-2-methylpropanoate is a critical
Primary Synthesis Route: Catalytic Hydrogenation of Ethyl 2-cyanopropionate. Scale-Up Complexity: Moderate to High (Requires high-pressure hydrogenation and strict impurity control).
Core Synthesis Protocol (Scale-Up)
Note: This protocol is designed for a 100g to 1kg pilot scale. Always perform a safety calorimetry assessment (RC1) before scaling.
The Reaction Pathway
The industry-standard route involves the reduction of the nitrile group in Ethyl 2-cyanopropionate using Raney Nickel or Palladium on Carbon (Pd/C).
Step-by-Step Methodology
-
Catalyst Preparation:
-
Standard: Raney Nickel (active slurry). Warning: Pyrophoric.
-
Alternative: 10% Pd/C (50% water wet).
-
Loading: 5-10 wt% relative to substrate.
-
-
Solvent System:
-
Anhydrous Ethanol (preferred) or Methanol.
-
Critical Additive: Ammonia (
) gas or 7N in Methanol.[1] -
Why? Ammonia suppresses the formation of secondary amine dimers (see Troubleshooting).
-
-
Hydrogenation:
-
Pressure: 30–50 bar (435–725 psi).
-
Temperature: 50°C – 70°C.
-
Agitation: High shear stirring is required to overcome gas-liquid mass transfer limitations.
-
-
Work-up:
Process Visualization (Workflow)
Caption: Scale-up workflow emphasizing the critical ammonia addition and inert filtration steps.
Troubleshooting Guide (Q&A)
Issue 1: High Levels of Impurity (Secondary Amine)
User Question: "We are seeing a large impurity peak (~10-15%) by GC-MS with a molecular weight roughly double our target. What is this?"
Technical Diagnosis: This is the dimer (secondary amine) .
-
Mechanism: During reduction, the intermediate imine reacts with the newly formed primary amine instead of hydrogen.[4]
-
Solution:
-
Increase Ammonia: Ensure the reaction mixture is saturated with ammonia. The excess
competes with the primary amine to react with the imine intermediate, pushing the equilibrium back toward the primary amine [1]. -
Increase Agitation: Poor gas-liquid mixing starves the reaction of
, extending the lifetime of the reactive imine intermediate. -
Check Catalyst Activity: Old or poisoned catalyst slows the hydrogenation step, allowing side reactions to dominate.
-
Issue 2: Low Yield / Incomplete Conversion
User Question: "The reaction stalls at 80% conversion. Adding more time doesn't help."
Technical Diagnosis: Catalyst Poisoning or Equilibrium Stalling.
-
Solution:
-
Poisoning: Cyanides are notorious for poisoning Pd/C. Ensure the starting material (Ethyl 2-cyanopropionate) is distilled and free of sulfur or halide contaminants.
-
Water Content: If using Raney Nickel, ensure the solvent is not "wet" with water, which can deactivate the surface for this specific transformation or lead to ester hydrolysis.
-
Repressurization: Purge the headspace. Accumulation of volatile byproducts (like volatile amines) can lower the partial pressure of
.
-
Issue 3: Product Instability (Polymerization)
User Question: "Our product turns into a viscous gel upon distillation or prolonged storage."
Technical Diagnosis: Intermolecular Condensation (Polyamide formation) or Lactamization.
-
Mechanism: The amine of one molecule attacks the ester of another (polymerization). While
-lactam formation is strained, linear polymerization is common with heat. -
Solution:
-
Distillation Temp: Keep pot temperature below 100°C . Use high vacuum (< 5 mmHg) to lower the boiling point.
-
Storage: Store as the HCl salt if possible. The salt form protonates the amine, preventing nucleophilic attack on the ester.
-
Impurity Profile & Analytical Specs
| Component | Retention Time (Rel) | Origin | Control Strategy |
| Ethyl 2-cyanopropionate | 1.00 | Starting Material | Drive reaction to completion; increase H2 pressure. |
| Target Amine | ~1.2 - 1.4 | Product | N/A |
| Secondary Amine (Dimer) | ~2.5 | Side Reaction | Saturate with |
| Hydrolyzed Acid | Varies | Side Reaction | Use anhydrous EtOH; Avoid water in Raney Ni. |
Pathway Visualization: Impurity Formation
Caption: The "Imine Danger Zone." Excess ammonia blocks the path to the secondary amine.
References
-
Selectivity in Nitrile Hydrogenation: Reducing secondary amine formation via ammonia saturation. Source: Organic Chemistry Portal. "Amine Synthesis by Nitrile Reduction." [Link]
-
Catalytic Hydrogenation Protocols: General methodologies for Raney Nickel usage in nitrile reduction. Source: National Institutes of Health (NIH) / PubMed. "Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation..." [Link]
-
PubChem Compound Summary: Ethyl 2-cyanopropionate (Precursor properties). Source: PubChem.[5] [Link]
Sources
- 1. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2-amino-3-hydroxy-2-methylpropanoate | C6H13NO3 | CID 21198374 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of Chiral Ethyl 3-amino-2-methylpropanoate
Case ID: RAC-3A2MP-STAB
Subject: Prevention of C2-Racemization and Enantiomeric Purity Maintenance
Applicable Compound: Ethyl 3-amino-2-methylpropanoate (and related
Executive Summary
This technical guide addresses the stability challenges associated with Ethyl 3-amino-2-methylpropanoate . Unlike
The Core Threat: The primary mechanism of racemization is base-catalyzed enolization at the C2 position.[1] While generally more stable than
Critical Warning: The free base form of this compound is autocatalytic .[1] The terminal amine of one molecule can act as a base to deprotonate the C2 position of a neighboring molecule, leading to slow racemization upon storage as a neat oil.[1]
Module 1: The Mechanism of Failure (Why it Racemizes)
Understanding the mechanism is the first step to prevention.[1] Racemization occurs through the removal of the proton at the C2 position, leading to a planar enolate intermediate.[1]
The Enolization Pathway
The ester group withdraws electron density, making the
Figure 1: The enolization pathway destroying stereochemistry at the C2 position.
The "Schiff Base" Trap
Warning: If this compound is reacted with aldehydes (e.g., in reductive amination), it forms an imine (Schiff base). The imine bond significantly increases the acidity of the
Module 2: Troubleshooting & FAQs
Scenario A: "My ee% dropped significantly after workup."
Diagnosis: You likely exposed the free base to heat or basic aqueous conditions.[1] Corrective Action:
-
Avoid Distillation of Free Base: Do not distill the free amine at high temperatures.[1] If purification is needed, distill under high vacuum (<1 mbar) or use flash chromatography on neutral silica. Basic alumina or silica can catalyze racemization.[1]
-
Cold Workup: Perform all extractions at
. -
Acidic Quench: When quenching reactions, ensure the pH drops rapidly to < 4 to protonate the amine and stabilize the
-proton.[1]
Scenario B: "The compound racemized during storage."[1]
Diagnosis: Autocatalysis.[1] You stored it as a free amine (neat oil).[1] Corrective Action:
-
Protocol: Convert the oil immediately to a salt (Hydrochloride or Tosylate).[1]
-
Why? Protonating the amine (
) removes its basicity, preventing it from deprotonating the -carbon of neighboring molecules. It also introduces electrostatic repulsion that hinders aggregation.[1]
Scenario C: "I need to hydrolyze the ester without losing chirality."
Diagnosis: Standard saponification (NaOH/MeOH) is too harsh and will cause racemization via the enolate.[1] Corrective Action: Use Enzymatic Hydrolysis .[1]
-
Enzyme: Burkholderia cepacia lipase (Amano PS) or Candida antarctica lipase B (CAL-B).[1]
-
Conditions: Phosphate buffer (pH 7.0),
. These enzymes are highly stereoselective and mild.[1]
Module 3: Validated Protocols
Safe Storage: Hydrochloride Salt Formation
Use this protocol to stabilize the compound for long-term storage.[1]
-
Dissolution: Dissolve the crude Ethyl 3-amino-2-methylpropanoate oil (1.0 equiv) in dry diethyl ether or 1,4-dioxane (
). -
Acidification: Dropwise add 4M HCl in dioxane (1.1 equiv) under inert atmosphere (
).-
Note: Avoid aqueous HCl if possible to prevent hydrolysis.[1]
-
-
Precipitation: The white solid salt will precipitate immediately.[1]
-
Filtration: Filter the solid under nitrogen. Wash with cold ether.[1]
-
Drying: Dry under vacuum.[1] Store at
.[1][2]
Rescue Protocol: Enzymatic Resolution
Use this protocol if you have a partially racemized mixture and need to recover high ee% material.[1]
Principle: Lipases often hydrolyze one enantiomer of an ester much faster than the other.[1]
| Component | Quantity/Condition |
| Substrate | Racemic Ethyl 3-amino-2-methylpropanoate |
| Enzyme | Lipase Amano PS (Burkholderia cepacia) |
| Solvent | Isopropyl ether : Water (10:1 ratio) |
| Temperature | |
| Monitoring | Chiral HPLC / GC |
Workflow:
-
Suspend the enzyme (50% w/w relative to substrate) in the solvent mixture.[1]
-
Add the racemic ester.[1]
-
Stir at
. Monitor conversion. -
Stop Point: When conversion reaches ~50% (kinetic resolution theoretical max), filter off the enzyme.
-
Separation: Partition between organic solvent and slightly basic water.[1][3]
Module 4: Decision Logic for Processing
Follow this logic gate to ensure process integrity during synthesis or purification.
Figure 2: Decision matrix for handling and purification to minimize racemization risk.
References
-
Racemization Mechanisms: Smith, G. G., & Sivakua, T. (1983).[4][5] Mechanism of amine-catalyzed racemization of amino acid esters. This foundational work establishes the carbanion/enolate intermediate mechanism in amino ester racemization.[1]
-
Enzymatic Resolution: Wu, G., et al. (2016).[6] Exploiting Racemases and Lipases for Amino Acid Resolution.
-
Lipase Specificity: Amano Enzyme Inc. (2025).[1] Lipoprotein Lipase “Amano” 3 Technical Sheet. Demonstrates the stability and pH optima for lipases used in ester hydrolysis.[1]
-
Schiff Base Risk: O'Donnell, M. J. (2004).[1] The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. (Highlights the increased acidity of -protons in Schiff bases). -
General Stability: Master Organic Chemistry. (2022).[1][3][7][8][9][10] Basic Hydrolysis of Esters (Saponification).
Sources
- 1. youtube.com [youtube.com]
- 2. amano-enzyme.com [amano-enzyme.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools [mdpi.com]
- 6. Exploiting racemases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 2-amino-3-methylbutanoate | C7H15NO2 | CID 519419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalytic Optimization for Ethyl 3-amino-2-methylpropanoate
Topic: Troubleshooting Catalyst Poisoning & Deactivation during Synthesis Target Molecule: Ethyl 3-amino-2-methylpropanoate (CAS: 22560-81-2) Context: Catalytic Hydrogenation (Nitrile Reduction)
Core Directive: The "Auto-Poisoning" Phenomenon
Welcome to the Technical Support Center. If you are synthesizing Ethyl 3-amino-2-methylpropanoate , you are likely performing a hydrogenation of Ethyl 3-cyano-2-methylpropanoate (or a related
The Critical Issue: The most common failure mode for this reaction is not "catalyst death" by external impurities, but Product Inhibition (Auto-Poisoning) . The product you are making is a primary amine with a sterically accessible nitrogen lone pair. This amine binds to the catalyst surface more strongly than your nitrile/nitro reactant, effectively "choking" the catalyst as conversion proceeds.
Diagnostic Workflow: Is Your Catalyst Poisoned?
Before altering your process, confirm the diagnosis. Distinguish between kinetic stalling (poisoning) and mass transfer limitations.
Symptom Identification Table
| Symptom | Observation | Likely Cause |
| The "50% Wall" | Reaction proceeds rapidly initially, then halts at 30-60% conversion despite available | Product Inhibition (Amine poisoning).[1] As product concentration rises, it outcompetes the reactant for active sites. |
| Dead on Arrival | No | Feedstock Poisoning . Sulfur/Cyanide/Halide impurities in the precursor. |
| Linear Sluggishness | Reaction is constant but extremely slow (linear profile). | Mass Transfer Limit . Poor agitation or low |
| Leaching | Reaction solution turns dark/colored (e.g., grey/black for Pd). | Metal Complexation . The amine product is stripping metal from the support. |
The "Spike Test" Protocol (Self-Validating System)
To scientifically prove product inhibition:
-
Control Run: Run standard hydrogenation of the nitrile precursor. Record initial rate (
). -
Spike Run: Prepare the same mixture but add 10 mol% of pure Ethyl 3-amino-2-methylpropanoate (the product) before adding the catalyst.
-
Result Analysis: If the initial rate of the Spike Run is
of the Control Run, your product is poisoning the catalyst.
The Mechanism: Competitive Adsorption
Understanding the causality is vital for the solution. The primary amine functionality (
Visualizing the Deactivation Pathway
Figure 1: Mechanism of Auto-Poisoning. The product (Red) competes with the reactant (Green) for the catalyst surface. The amine-metal bond is often thermodynamically stronger than the nitrile-metal interaction.
Troubleshooting Guide & Solutions
Scenario A: Reaction Stalls at Partial Conversion
Root Cause: The free amine concentration has reached a critical threshold, blocking all active sites.
Solution 1: The Protonation Strategy (Gold Standard)
Convert the poisoning amine (
-
Protocol: Add 1.05 to 1.1 equivalents of acid relative to the substrate.
-
Recommended Acids:
-
Acetic Acid (AcOH): Mild, often sufficient for Pd/C. Use as the solvent or co-solvent.
-
Sulfuric Acid (
) or HCl: Stronger, ensures complete protonation. Note: Chloride ions can inhibit Pd/C; is preferred for Pd.
-
-
Outcome: The ammonium cation cannot coordinate to the metal. The catalyst remains active until 100% conversion.
Solution 2: Catalyst Change
-
Switch to Raney Nickel: Ni is generally less sensitive to amine poisoning than Pd or Pt, but often requires higher pressure (5–10 bar) and temperature (50°C+).
-
Switch to Pd(OH)
/C (Pearlman’s Catalyst): Often more robust for difficult amine syntheses.
Scenario B: Metal Leaching (Solution turns grey/black)
Root Cause: The "Ethyl 3-amino-2-methylpropanoate" is acting as a chelating ligand, stripping Pd/Pt atoms from the carbon support into the solution. This ruins the catalyst and contaminates the drug substance.
Solution:
-
Acidification: (As above) Protonation prevents chelation.
-
Scavenging: If leaching occurs, use thiourea-functionalized silica or specific metal scavengers (e.g., SiliaMetS®) during workup to remove residual metal.
Scenario C: Loss of Enantioselectivity (If Chiral Synthesis)
Context: If you are performing an asymmetric hydrogenation to target a specific enantiomer of Ethyl 3-amino-2-methylpropanoate. Root Cause: The amine product may modify the chiral ligand landscape on the metal. Solution:
-
Stop the reaction immediately upon completion (do not let it stir with product).
-
Use a protecting group on the precursor (e.g., Boc-protection of the amine in situ using
during hydrogenation).
Detailed Experimental Protocol: Acid-Promoted Hydrogenation
Objective: Synthesis of Ethyl 3-amino-2-methylpropanoate via hydrogenation of Ethyl 3-cyano-2-methylpropanoate without deactivation.
Reagents:
-
Substrate: Ethyl 3-cyano-2-methylpropanoate (10 mmol)
-
Solvent: Ethanol (30 mL)
-
Additive: Concentrated
(10.5 mmol, 1.05 eq) OR Glacial Acetic Acid (10 mL). -
Catalyst: 10 wt% Pd/C (5 mol% loading).
Step-by-Step:
-
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the substrate in Ethanol.
-
Acid Addition: Add the acid before the catalyst.
-
Why? This ensures any amine formed is immediately protonated.
-
-
Catalyst Charge: Add Pd/C carefully (under inert gas flow to prevent ignition).
-
Purge: Cycle
/Vacuum 3 times, then /Vacuum 3 times. -
Reaction: Pressurize to 3–5 bar (45–75 psi)
. Stir vigorously (>1000 rpm).-
Note: Without acid, this reaction might require 20+ bar. With acid, 3-5 bar is sufficient.
-
-
Workup:
-
Filter catalyst over Celite.
-
Neutralization: The product is now the ammonium salt. Carefully neutralize with aqueous
or to liberate the free amine ester. -
Extract with organic solvent (DCM or EtOAc).
-
Decision Tree: Troubleshooting Logic
Figure 2: Logical flow for diagnosing catalytic failure.
References
-
National Center for Biotechnology Information. (2024). Manganese-Catalyzed Hydrogenation of Amides: Catalyst Inhibition by Primary Amines. PMC. Retrieved February 7, 2026, from [Link]
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved February 7, 2026, from [Link]
-
AmmoniaKnowHow. (2013). Catalyst Deactivation Mechanisms: Poisoning and Sintering.[2] Retrieved February 7, 2026, from [Link]
Sources
Validation & Comparative
Comparative analysis of "Ethyl 3-amino-2-methylpropanoate" synthesis routes
Executive Summary
Ethyl 3-amino-2-methylpropanoate is a critical
This guide compares the two dominant synthesis routes:
-
The Industrial Standard: Catalytic Hydrogenation of
-Cyanopropionates. -
The Laboratory Alternative: Nitro-Michael Addition followed by Reduction.
Key Finding: While the Nitrile Route offers the highest atom economy and scalability for metric-ton production, the Nitro-Michael Route provides a safer, accessible pathway for laboratory-scale synthesis and offers superior potential for stereochemical control without high-pressure infrastructure.
Mechanistic Pathways & Decision Matrix
The following diagram illustrates the retrosynthetic logic and decision flow for selecting the optimal route based on available equipment and chirality requirements.
Figure 1: Retrosynthetic analysis and process decision tree for Ethyl 3-amino-2-methylpropanoate.
Detailed Technical Comparison
Route A: Catalytic Hydrogenation of Ethyl 2-cyanopropionate
This route involves the reduction of the nitrile group (
-
Mechanism: Adsorption of the nitrile onto the metal surface, stepwise addition of hydrogen to form the imine intermediate, followed by further reduction to the amine.
-
Critical Challenge: The primary amine product can react with the intermediate imine to form secondary amines (dimerization).
-
Solution: The reaction is strictly performed in the presence of Ammonia or Acids to suppress secondary amine formation.
Route B: Nitro-Michael Addition & Reduction
This route builds the carbon skeleton via a Michael addition of nitromethane to ethyl methacrylate, followed by reduction of the nitro group.
-
Mechanism: A base (e.g., DBU, TMG) deprotonates nitromethane. The resulting nitronate anion attacks the
-position of the methacrylate. The nitro group is subsequently reduced to an amine.[2][3][4] -
Advantage: Avoids toxic cyanides and high-pressure hydrogen.[1] The Michael addition step can be catalyzed by chiral organocatalysts to induce enantioselectivity.
Comparative Data Table
| Feature | Route A: Nitrile Reduction | Route B: Nitro-Michael |
| Starting Material | Ethyl 2-cyanopropionate | Ethyl Methacrylate + Nitromethane |
| Reagents | DBU (base), | |
| Pressure Req. | High (50–100 bar typical) | Ambient or Low (1–3 bar) |
| Safety Profile | Low: Cyanide precursors, Pyrophoric catalysts | Moderate: Nitromethane is energetic; no cyanides |
| Yield (Typical) | 85–95% | 60–75% (Two steps) |
| Atom Economy | High (Addition reaction) | Moderate (Loss of oxygen during reduction) |
| Scalability | Excellent (Continuous flow compatible) | Good (Batch preferred) |
Experimental Protocols
Protocol A: High-Pressure Hydrogenation (Industrial Benchmark)
Use this route for multi-gram to kilogram scale synthesis where autoclave facilities are available.[1]
Safety: Raney Nickel is pyrophoric.[1] Handle under inert atmosphere.
-
Preparation: Load a high-pressure autoclave with Ethyl 2-cyanopropionate (1.0 eq) dissolved in Ethanol (10 volumes).
-
Catalyst Loading: Add Raney Nickel (10-20 wt% relative to substrate) under Argon flow.[1]
-
Additive: Add liquid Ammonia (2.0–5.0 eq) or saturated methanolic ammonia. Note: Ammonia is crucial to prevent dimerization.
-
Reaction: Pressurize with Hydrogen (
) to 50–80 bar . Heat to 80°C with vigorous stirring. -
Monitoring: Monitor hydrogen uptake. Reaction typically completes in 4–6 hours.[1]
-
Workup: Cool, vent hydrogen carefully. Filter catalyst through Celite (keep wet to prevent ignition). Concentrate filtrate.[1]
-
Purification: Distillation under reduced pressure (bp ~75°C at 10 mmHg).
Protocol B: Nitro-Michael Sequence (Laboratory Standard)
Use this route for standard laboratory synthesis or when stereocontrol is desired.[1]
Step 1: Michael Addition
-
Setup: In a round-bottom flask, dissolve Ethyl Methacrylate (11.4 g, 100 mmol) and Nitromethane (30.5 g, 500 mmol, 5 eq) in Acetonitrile or THF (50 mL).
-
Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 g, 10 mmol, 0.1 eq) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours.
-
Workup: Evaporate excess nitromethane and solvent.[1] Dissolve residue in Ethyl Acetate, wash with 1N HCl (to remove DBU) and brine. Dry over
.[1] -
Yield: Ethyl 3-nitro-2-methylpropanoate is obtained as a yellow oil (Typical yield: 80–90%).[1]
Step 2: Nitro Reduction (Chemical Method)
Note: Catalytic hydrogenation (
-
Setup: Dissolve the nitro-ester (from Step 1) in Ethanol/Water (3:1).
-
Reduction: Add Zinc powder (10 eq) and cool to 0°C. Add Conc. HCl dropwise, maintaining temperature <30°C.
-
Stirring: Stir vigorously for 2 hours.
-
Neutralization: Basify carefully with
or to pH > 9.[1] -
Extraction: Extract with DCM (
). The amine product will be in the organic layer. -
Purification: Dry and concentrate. Purify via Kugelrohr distillation or convert to HCl salt for crystallization.[1]
Quality Control & Characterization
To validate the synthesis, the following spectral data should be confirmed:
-
1H NMR (CDCl3, 400 MHz):
-
1.15 (d, 3H,
at C2) -
1.25 (t, 3H, ester
) - 2.55 (m, 1H, CH at C2)
-
2.8-3.0 (m, 2H,
at C3) -
4.15 (q, 2H, ester
)
-
1.15 (d, 3H,
-
IR Spectrum:
-
Look for carbonyl stretch (~1730 cm⁻¹) and amine N-H stretches (3300–3400 cm⁻¹). Absence of Nitrile (~2250 cm⁻¹) or Nitro (1550/1350 cm⁻¹) peaks confirms reduction.
-
References
-
Catalytic Hydrogenation of Nitriles
- Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
-
Michael Addition to Methacrylates
- Ballini, R., & Petrini, M. (2004).
-
Safety in Nitro Reduction
-
Stereoselective Synthesis (Reference for Chiral Route)
Sources
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
High-Resolution Chiral Discrimination of Ethyl 3-amino-2-methylpropanoate: A Comparative Analytical Guide
Executive Summary
Ethyl 3-amino-2-methylpropanoate (CAS 191026-68-9 for racemic) is a critical
This guide compares the three primary spectroscopic and chromatographic methodologies for distinguishing the
The Challenge of Iso-spectrality
In an achiral environment (standard NMR solvents like
- NMR: The methyl doublet at C2 and the diastereotopic methylene protons at C3 appear identical for both enantiomers.
-
FT-IR: Identical carbonyl stretching frequencies (
). -
Mass Spectrometry: Identical fragmentation patterns (
131 ).
To distinguish them, we must introduce a chiral environment.[1] The following sections detail the performance of three distinct approaches.
Method A: Direct Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most robust method for determining Enantiomeric Excess (
Recommended Protocol
-
Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or equivalent).[2]
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Note: Diethylamine (DEA) is critical to suppress the ionization of the primary amine, preventing peak tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (carbonyl absorption).
Performance Data (Typical)
The following table summarizes the separation performance expected on an Amylose-based CSP compared to a Cellulose-based CSP.
| Parameter | Amylose-C6 (Chiralpak IA) | Cellulose-C6 (Chiralcel OD-H) |
| Retention Factor ( | 1.25 | 1.80 |
| Separation Factor ( | 1.45 | 1.15 |
| Resolution ( | > 3.0 (Baseline) | ~ 1.5 (Partial) |
| Elution Order | (R) then (S) | (S) then (R) |
Expert Insight: While Cellulose columns (OD-H) often retain the compound longer, the Amylose backbone (IA) typically provides sharper peak shapes for
-amino esters due to the specific helical pitch matching the distance between the carbonyl and amine groups [1].
Method B: NMR with Chiral Solvating Agents (The Rapid Check)
For synthetic chemists monitoring a reaction, HPLC can be too slow. Chiral Solvating Agents (CSAs) offer a rapid NMR-based alternative. We utilize (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) or Mosher's Acid to create diastereomeric salts in situ.
Mechanism of Action
The CSA forms a transient diastereomeric complex with the amine via:
-
Ionic Pairing: Proton transfer between the acid (CSA) and the amine.
-
Hydrogen Bonding: Between the ester carbonyl and the CSA hydroxyl/phosphate.
-
-
Stacking: Shielding of the C2-Methyl group by the naphthyl/phenyl ring of the CSA.
Experimental Protocol
-
Dissolve 10 mg of Ethyl 3-amino-2-methylpropanoate in 0.6 mL
. -
Add 1.5 equivalents of (R)-BNP.
-
Shake until dissolved (salt formation is instantaneous).
-
Acquire
NMR (minimum 16 scans).
Spectral Comparison (Split Signals)
| Proton Signal | Chemical Shift (Pure) | Diagnostic Value | |
| C2-Methyl ( | 1.15 ppm | 0.04 - 0.08 ppm | High (Cleanest region) |
| Ester | 4.15 ppm | 0.02 ppm | Low (Overlap likely) |
| C3-Methylene ( | 2.80 ppm | Complex | Medium (Second order effects) |
Critical Note: The C2-Methyl doublet will split into two distinct doublets. Integration of these two sets gives the molar ratio of enantiomers directly [2].
Method C: Polarimetry (The Legacy Method)
Optical rotation (
-
Typical Value:
( ) for similar -amino esters. -
Limitation: A sample with 95% chemical purity but 50%
(racemic) will read . A sample with 50% chemical purity (achiral impurity) and 100% will read . Polarimetry cannot distinguish between chemical and optical impurity without ancillary data.
Comparative Analysis & Decision Matrix
The following table compares the "product performance" of these analytical techniques specifically for Ethyl 3-amino-2-methylpropanoate.
| Feature | Chiral HPLC | CSA-NMR | Polarimetry |
| Accuracy ( | High ( | Medium ( | Low ( |
| Sample Required | < 0.1 mg | ~10 mg | > 20 mg |
| Throughput | 20-30 min/sample | 10 min/sample | 5 min/sample |
| Cost Per Run | High (Solvents/Columns) | Medium (Deuterated solv.) | Low |
| Primary Use Case | Final QC / Release Testing | Reaction Monitoring | Identity Confirmation |
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate analytical method during drug development.
Caption: Decision tree for selecting the optimal analytical method based on sample purity and data requirements.
References
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Technical Guides. [Link]
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-VCH.
-
Ilisz, I., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 65(3), 167-174. [Link]
-
PubChem. (2023). Ethyl 3-(methylamino)propanoate (Compound Summary). National Library of Medicine. [Link]
Sources
"Ethyl 3-amino-2-methylpropanoate" reactivity compared to alpha-amino esters
Comparative Guide: Ethyl 3-amino-2-methylpropanoate vs. -Amino Esters
Executive Summary
Ethyl 3-amino-2-methylpropanoate (CAS 22560-81-2) represents a distinct class of
Structural & Electronic Fundamentals
The primary differentiator between these two classes is the insertion of a methylene (
Comparative Data Profile
| Feature | Ethyl 3-amino-2-methylpropanoate ( | Ethyl Alaninate ( |
| Structure | ||
| Amine Position | ||
| Amine pKa (Conj. Acid) | ~9.0 – 10.2 (More Basic) | ~7.3 – 7.8 (Less Basic) |
| Nucleophilicity | High (Amine is electron-rich) | Moderate (Inductively withdrawn) |
| C-H Acidity ( | Moderate (Flanked by Carbonyl & Alkyl) | High (Flanked by Carbonyl & Ammonium) |
| Primary Instability | Polymerization / | Dimerization (Diketopiperazine) |
The Inductive "Distance Effect"
In
In Ethyl 3-amino-2-methylpropanoate , the insulating methylene group attenuates this electron-withdrawing effect.
-
Consequence: The amine is more basic. If stored as a free base, it is highly nucleophilic and prone to attacking electrophiles (or itself).
-
Process Implication: In coupling reactions, the HCl salt of the
-ester requires a slightly stronger or more stoichiometric base presence to ensure the free amine is available compared to -analogs.
Reactivity Pathways & Stability
The most critical operational difference lies in the side-reaction profiles. Understanding these pathways is essential for storage and reaction monitoring.
Cyclization vs. Dimerization
-
-Amino Esters (The DKP Trap): Under neutral-to-basic conditions, two molecules of
-amino ester rapidly dimerize to form a 6-membered 2,5-Diketopiperazine (DKP) ring. This is thermodynamically favorable and kinetically fast. -
-Amino Esters (The Polymer/Lactam Fork): Dimerization would require forming an 8-membered ring, which is entropically disfavored. Instead, Ethyl 3-amino-2-methylpropanoate tends to:
-
Polymerize: Via intermolecular aminolysis, forming Nylon-3 type oligomers (Poly-
-amino esters). -
Cyclize to
-Lactams: Under specific activation (e.g., Grignard reagents), the amine can attack its own ester to form a strained 4-membered lactam.
-
Racemization Risk[1]
-
-Series: High risk. The
-proton is highly acidic. Activation leads to Oxazolone (Azlactone) intermediates, which readily epimerize. -
-Series: Low risk. While the
-proton in Ethyl 3-amino-2-methylpropanoate is acidic (adjacent to the ester), the amine is on the -carbon. It cannot form the 5-membered oxazolone species. The corresponding 6-membered cyclic intermediate is far less likely to form, preserving stereochemical integrity during coupling.
Visualizing the Divergence
The following diagram maps the competing pathways for both species.
Caption: Figure 1. Divergent instability pathways.
Experimental Protocol: Peptide Coupling
Because
Recommended Workflow
Objective: Coupling Boc-Phe-OH with Ethyl 3-amino-2-methylpropanoate (HCl salt).
-
Activation (Carboxylate):
-
Dissolve Boc-Phe-OH (1.0 equiv) in DMF/DCM (1:1).
-
Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) at 0°C.
-
Note: Stir for 15-20 minutes to form the active ester.
-
-
Preparation of
-Amino Ester:-
In a separate vial, suspend Ethyl 3-amino-2-methylpropanoate HCl (1.1 equiv) in minimal DMF.
-
Add DIPEA (Diisopropylethylamine) (2.5 equiv).
-
Critical: The extra 0.5 equiv of base accounts for the higher pKa of the
-amine, ensuring the equilibrium shifts to the free nucleophile.
-
-
Coupling:
-
Add the amine solution to the activated acid solution dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 4-6 hours.
-
Monitoring: TLC will show the disappearance of the Boc-Phe-OH. The
-amino ester spot (ninhydrin active) should also vanish.
-
-
Workup (Specific for
-Peptides):-
Dilute with EtOAc.[1] Wash with 10% Citric Acid (removes unreacted amine and DIPEA).
-
Wash with Sat.
(removes unreacted acid and HOBt). -
Result: The reduced tendency for DKP formation means the crude purity is often higher than analogous
- couplings.
-
Coupling Logic Diagram
Caption: Figure 2. Optimized coupling workflow for
Application Context: The "Sitagliptin" Connection
Ethyl 3-amino-2-methylpropanoate is structurally significant as a scaffold precursor for DPP-4 inhibitors like Sitagliptin (Januvia).
-
Mechanism: DPP-4 enzymes cleave N-terminal dipeptides containing Proline or Alanine (
-amino acids). -
Solution: Incorporating a
-amino acid (like the 3-amino-butanoyl motif in Sitagliptin) into the drug structure prevents the enzyme from recognizing the scissile bond. The enzyme cannot cleave the -peptide linkage, drastically increasing the drug's half-life in vivo.
References
-
Reactivity of
-Amino Acids: Steer, D. L., Lew, R. A., Perlmutter, P., & Smith, A. I. (2002). -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. Link -
Sitagliptin Synthesis: Hansen, K. B., et al. (2009).[1] Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society.[2] Link
-
Cyclization Mechanisms: Gilon, C., et al. (2003). Backbone Cyclization of Biological Active Peptides. Biopolymers. Link
- pKa and Basicity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amine basicity and distance effects).
-
Safety Data: PubChem Compound Summary for Ethyl 3-amino-2-methylpropanoate. Link (Note: Link directs to related hydroxy-analog record for structural verification context).
Validation of Analytical Strategies for Ethyl 3-amino-2-methylpropanoate
A Comparative Technical Guide
Technical Profile & Analytical Challenges
Ethyl 3-amino-2-methylpropanoate (CAS: 19373-03-6 for HCl salt; Free Base SMILES: CCOC(=O)C(C)CN) is a critical
The Analytical Paradox
Validating a method for this molecule presents three distinct challenges that disqualify standard "generic" protocols:
-
Lack of Chromophore: The aliphatic structure lacks a conjugated
-system, rendering standard UV detection (254 nm) useless without derivatization. -
Chirality: The C2 position is a stereocenter. Enantiomeric purity (typically separating the (2S)-isomer from the (2R)-isomer) is often a Critical Quality Attribute (CQA).
-
Basicity & Volatility: As a free amine, it exhibits severe peak tailing on standard silica-based HPLC columns and standard GC phases due to interaction with silanols.
This guide compares two validated pathways: Derivatization-GC-FID (Robustness) and Pre-column Derivatization HPLC-FLD (Sensitivity).
Method A: Gas Chromatography (GC-FID) with TFAA Derivatization
Best For: Process control, bulk purity assay, and residual solvent analysis.
Direct injection of the free amine often leads to thermal degradation or adsorption. We validate a protocol using Trifluoroacetic Anhydride (TFAA) to convert the amine into a volatile, stable trifluoroacetamide derivative.
Experimental Protocol
-
Reagents: Trifluoroacetic Anhydride (TFAA), Ethyl Acetate (Anhydrous), Triethylamine (TEA).
-
Sample Preparation:
Instrumental Parameters
| Parameter | Setting |
| System | Agilent 8890 GC with FID |
| Column | HP-5ms or DB-5 (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Split (20:1) @ 250°C |
| Oven Program | 60°C (1 min) → 15°C/min → 280°C (3 min) |
| Detector | FID @ 300°C (H₂: 30 mL/min, Air: 400 mL/min) |
Validation Data (Synthetic Summary)
| Metric | Result | Acceptance Criteria |
| Linearity (R²) | > 0.9995 (Range: 50–1000 µg/mL) | ≥ 0.999 |
| Precision (RSD) | 0.8% (n=6 injections) | ≤ 2.0% |
| LOD / LOQ | 2 ppm / 6 ppm | N/A |
| Recovery | 98.5% – 101.2% | 95.0% – 105.0% |
Method B: HPLC-FLD with OPA/3-MPA Derivatization
Best For: Trace impurity analysis, biological matrices, and high-sensitivity requirements.
Since the molecule has a primary amine, o-Phthalaldehyde (OPA) in the presence of a thiol (3-Mercaptopropionic acid) forms a highly fluorescent isoindole derivative. This method is superior for detecting trace levels (ppm) of the amino ester.
Experimental Protocol
-
Derivatization Reagent: 10 mg OPA + 10 mg 3-MPA in 1 mL Methanol + 9 mL Borate Buffer (pH 9.5).
-
Workflow: Automated pre-column derivatization (Autosampler program):
-
Draw 5 µL Sample.
-
Draw 5 µL Reagent.
-
Mix in loop/needle (Wait 1.0 min).
-
Inject.[2]
-
Instrumental Parameters
| Parameter | Setting |
| System | HPLC with Fluorescence Detector (FLD) |
| Column | C18 (e.g., Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Sodium Phosphate, pH 7.2 |
| Mobile Phase B | Acetonitrile : Methanol (50:50) |
| Gradient | 10% B to 90% B in 15 min |
| Detection | Ex: 340 nm / Em: 450 nm |
| Flow Rate | 1.0 mL/min |
Chiral Separation Strategy (Critical)
For drug development, separating the enantiomers is non-negotiable. Standard C18 columns cannot achieve this.
-
Method: Normal Phase Chiral HPLC
-
Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV 210 nm (The ester carbonyl provides weak absorbance, sufficient for high concentrations) or Refractive Index (RI).
-
Selectivity (
): Typically > 1.2 for the 2-methyl enantiomers.
Comparative Decision Matrix
The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the sample stage and data requirements.
Figure 1: Analytical Decision Tree for Ethyl 3-amino-2-methylpropanoate characterization.
Validation Framework (ICH Q2)
To ensure Trustworthiness , the chosen method must be validated against ICH Q2(R2) guidelines.
Specificity (Stress Testing)
Perform forced degradation to prove the method separates the active peak from degradants.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2h
Detect 3-amino-2-methylpropanoic acid (Hydrolysis product). -
Base Hydrolysis: 0.1 N NaOH
Rapid ester hydrolysis (monitor disappearance). -
Oxidation: 3% H₂O₂
N-oxide formation (detectable by LC-MS).
Solution Stability (Self-Validating System)
The free base ester in water is prone to hydrolysis.
-
Recommendation: Prepare standards in 0.1% Formic Acid in Methanol . This protonates the amine (preventing condensation) and minimizes ester hydrolysis.
-
Acceptance: Standard solution peak area must remain within 98-102% after 24 hours at 4°C.
Robustness Factors
-
GC: Inlet liner deactivation is critical. Use wool-packed, ultra-inert liners to prevent amine adsorption.
-
HPLC: pH of the borate buffer in OPA derivatization must be > 9.0 for efficient reaction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 421529, Ethyl 3-amino-2,2-dimethylpropanoate (Structural Analog). Retrieved February 7, 2026 from [Link]
-
Khuhawar, M. Y., & Majidano, S. A. (2011). GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents.[2] Chromatographia, 73, 701–708.[2] Available at: [Link]
-
Organic Syntheses. Preparation of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one from L-alanine methyl ester (Analogous Synthesis). Org.[3] Synth. 2013, 90, 1. Available at: [Link]
-
Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Available at: [Link]
Sources
"Ethyl 3-amino-2-methylpropanoate" quantitative NMR (qNMR) for purity assessment
This guide provides a rigorous technical comparison and protocol for the purity assessment of Ethyl 3-amino-2-methylpropanoate (CAS: 22766-51-4 for free base), a critical aliphatic β-amino acid derivative used in pharmaceutical synthesis.
Executive Summary
Ethyl 3-amino-2-methylpropanoate presents a specific analytical challenge: it is an aliphatic amine with no significant UV chromophore . Traditional HPLC-UV methods fail to detect it reliably without derivatization or low-wavelength monitoring (205–210 nm), which is prone to solvent interference and poor sensitivity.
Quantitative NMR (qNMR) emerges as the superior primary method for this compound.[1][2] It offers SI-traceable purity assessment without the need for an identical reference standard, circumvents the lack of UV absorbance, and provides structural confirmation simultaneously.
Part 1: Comparative Analysis (qNMR vs. Alternatives)
The following table contrasts qNMR with traditional methodologies for this specific analyte.
Table 1: Method Performance Comparison
| Feature | qNMR (Recommended) | HPLC-UV / CAD | Potentiometric Titration |
| Detection Principle | Nuclear spin resonance (Molar ratio) | UV Absorbance / Aerosol Charge | Acid-Base Neutralization |
| Reference Standard | Generic (e.g., Maleic Acid). No analyte standard needed. | Specific reference standard of the analyte required. | None (Primary method). |
| Chromophore Dependence | None . Detects all protonated carbons. | High . Analyte has weak UV absorbance. Requires CAD/ELSD. | None. |
| Specificity | High . Distinguishes analyte from hydrolysis products (acid/alcohol). | Moderate. Retention time only. | Low . Measures total basicity (cannot distinguish impurities). |
| Throughput | Fast (< 20 min/sample). | Slow (30–60 min/sample + equilibration). | Fast. |
| Sample Recovery | Non-destructive. | Destructive. | Destructive. |
Decision Logic: When to use qNMR?
Use the decision tree below to determine the optimal analytical strategy.
Figure 1: Analytical Method Selection Strategy. qNMR is prioritized when reference standards are absent or when the analyte lacks UV absorbance.
Part 2: Technical Deep Dive – qNMR Methodology
Fundamental Principle
qNMR relies on the direct proportionality between the integrated signal area (
Where
Critical Experimental Parameters
For Ethyl 3-amino-2-methylpropanoate (HCl salt) , the following parameters are critical to ensure <1% uncertainty.
-
Solvent Selection:
-
D₂O (Deuterium Oxide): Recommended. The HCl salt is highly soluble. The amine protons will exchange (disappear), simplifying the spectrum.
-
DMSO-d₆: Alternative. Use if the free base is analyzed or if organic impurities are insoluble in water.
-
-
Internal Standard (IS):
-
Maleic Acid: Ideal for D₂O. Singlet at ~6.3 ppm (remote from analyte signals).
-
Dimethyl Sulfone: Alternative. Singlet at ~3.0 ppm (risk of overlap with C3-H signals).
-
-
Relaxation Delay (D1):
-
Must be
(Longest longitudinal relaxation time). -
For small aliphatic esters,
is typically 1–3 seconds. -
Setting: D1 = 30 seconds is mandatory for quantitative accuracy (99.9% magnetization recovery).
-
Signal Selection for Integration
The spectrum of Ethyl 3-amino-2-methylpropanoate contains specific regions suitable for quantification.
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration ( | Suitability for qNMR |
| -OCH₂- (Ethyl) | 4.15 | Quartet | 2 | High (Gold Standard) |
| -CH₃ (Ethyl) | 1.25 | Triplet | 3 | Medium (Crowded region) |
| -CH₃ (C2-Methyl) | 1.18 | Doublet | 3 | Medium (Overlap risk) |
| -CH- (C2) | 2.85 | Multiplet | 1 | Low (Complex splitting) |
| -CH₂- (C3) | 3.10 | Multiplet | 2 | Low (Close to solvent/impurities) |
| Maleic Acid (IS) | 6.30 | Singlet | 2 | High (Reference) |
Recommendation: Use the Ethyl -OCH₂- quartet at ~4.15 ppm . It is distinct, integrates to 2 protons, and lies in a spectral window usually free from aliphatic impurity interference.
Part 3: Step-by-Step Experimental Protocol
This protocol is designed for a 400 MHz (or higher) NMR spectrometer.
Phase 1: Sample Preparation
Objective: Minimize weighing error (the largest source of uncertainty).
-
Equilibrate: Allow the analyte and Internal Standard (Maleic Acid, TraceCERT® or equivalent) to reach room temperature in a desiccator.
-
Weighing (Gravimetric):
-
Using a 5-digit analytical balance (0.01 mg readability), weigh approximately 20 mg of Ethyl 3-amino-2-methylpropanoate directly into a clean HPLC vial or weighing boat. Record mass (
).[4] -
Weigh approximately 10–15 mg of Maleic Acid. Record mass (
). -
Note: Target a 1:1 molar ratio for optimal signal-to-noise.
-
-
Dissolution:
-
Add 0.6 mL of D₂O to the mixture.
-
Vortex until completely dissolved.
-
Transfer to a high-precision 5mm NMR tube.
-
Phase 2: Acquisition (Pulse Sequence)
Objective: Ensure full relaxation and flat baseline.
-
Temperature: 298 K (25°C).
-
Spin: Off.
-
Pulse Sequence: zg (standard 90° pulse) or zg30.
-
Spectral Width: 20 ppm (-2 to 18 ppm).
-
Relaxation Delay (D1): 30 seconds (Crucial!).
-
Acquisition Time (AQ): > 3 seconds.
-
Number of Scans (NS): 16 or 32 (Sufficient for >20 mg sample).
-
Receiver Gain: Auto (ensure no clipping of the FID).
Phase 3: Processing & Calculation
Objective: Accurate integration.
-
Phasing: Apply manual phase correction (0th and 1st order) to ensure flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5).
-
Integration:
-
Set the IS (Maleic Acid) singlet to a calibrated value (e.g., 100.00).
-
Integrate the Analyte signal (Quartet at 4.15 ppm). Include 13C satellites in the integration range (typically ±20 Hz from the main peak).
-
-
Calculation: Use the formula in Part 2.1.
Workflow Visualization
Figure 2: End-to-End qNMR Workflow for Purity Assessment.
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standards for Quantitative NMR." Metrologia. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. [Link]
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
